Executive Summary 5-Iodo-2'-O-methylcytidine (CAS 847650-69-5) is a dual-modified pyrimidine nucleoside critical to the fields of structural biology, antisense therapeutics, and nucleic acid chemistry.[1][2][3] Unlike it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Iodo-2'-O-methylcytidine (CAS 847650-69-5) is a dual-modified pyrimidine nucleoside critical to the fields of structural biology, antisense therapeutics, and nucleic acid chemistry.[1][2][3] Unlike its deoxy- counterparts (e.g., 5-Iodo-2'-deoxycytidine), this molecule combines the steric and electronic properties of the C5-halogen (iodine) with the ribose-stabilizing 2'-O-methyl modification.[1]
This guide addresses the specific utility of CAS 847650-69-5 as a non-canonical scaffold . It serves two primary technical functions:
Structural Phasing: The electron-dense iodine atom acts as an anomalous scatterer for X-ray crystallography (SAD/MAD phasing) in RNA structures.[1]
Therapeutic Stability: The 2'-O-methyl group confers resistance to nucleases and prevents RNase H degradation, making it a standard building block for steric-blocking antisense oligonucleotides (ASOs) and aptamers.[1]
Chemical Architecture & Mechanism
Structural Analysis
The molecule consists of a cytidine core modified at two vectors:
C5-Position (Iodine): The iodine atom has a large van der Waals radius (1.98 Å) and high electron density.[1] In synthetic chemistry, this is a "reactive handle" for Palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to attach fluorophores or ligands. In crystallography, it provides the anomalous signal.
2'-Position (O-Methyl): This modification locks the ribose sugar preferentially into the C3'-endo conformation (A-form RNA mimic).[1] This increases the thermodynamic stability (Tm) of RNA:RNA duplexes and renders the phosphodiester backbone resistant to hydrolytic cleavage by nucleases.
Mechanism of Action in Oligonucleotides
When incorporated into an oligonucleotide, 5-Iodo-2'-O-methylcytidine alters the interaction landscape:
Steric Blocking (ASO): Because 2'-O-methyl modifications do not support RNase H recruitment, oligonucleotides containing this monomer function as steric blockers.[1] They physically inhibit ribosomal assembly or spliceosome binding without degrading the target mRNA.
Photo-Crosslinking: Under UV irradiation (325–350 nm), the C5-Iodine bond is homolytically cleaved, generating a reactive uracilyl radical.[1] This radical can form covalent crosslinks with proximal aromatic amino acids in RNA-binding proteins (RBPs), mapping protein-RNA interfaces.[1]
Figure 1: The operational workflow of 5-Iodo-2'-O-methylcytidine from raw nucleoside to downstream application.[1]
Technical Specifications & Handling
Parameter
Specification
CAS Number
847650-69-5
Formula
C₁₀H₁₄IN₃O₅
Molecular Weight
383.14 g/mol
Solubility
DMSO (≥50 mg/mL), Methanol; Low solubility in water.[1][2][4]
pKa
~4.2 (N3 proton)
Appearance
White to off-white crystalline powder
Storage & Stability (Critical)
Light Sensitivity: The C-I bond is photosensitive. Exposure to ambient UV/fluorescent light can cause deiodination. Protocol: Store in amber vials wrapped in aluminum foil.
Temperature: Long-term storage at -20°C is mandatory to prevent hydrolysis of the glycosidic bond.[1]
Hygroscopy: The 2'-O-methyl group increases hygroscopic tendency compared to DNA nucleosides.[1] Equilibrate to room temperature in a desiccator before opening to prevent condensation.
Experimental Protocols
Protocol A: Conversion to Phosphoramidite (Synthesis Precursor)
Rationale: To use CAS 847650-69-5 in automated solid-phase synthesis, it must be converted to the 5'-DMT-3'-phosphoramidite form.[1]
5'-Protection: Dissolve 5-Iodo-2'-O-methylcytidine in anhydrous pyridine. Add 1.2 eq of DMT-Cl.[1] Stir at 0°C -> RT for 4 hours. Quench with MeOH. Purify via silica gel chromatography (DCM/MeOH/TEA).
QC Check: TLC should show a new spot with higher Rf (orange upon acid spray).
3'-Phosphitylation: Dissolve the 5'-DMT intermediate in anhydrous DCM under Argon. Add 1.5 eq of the phosphitylating reagent and 0.5 eq of activator (tetrazole or ETT). Stir for 2 hours.
Workup: Wash with saturated NaHCO₃ (do not use acid; phosphoramidites are acid-labile).[1] Dry over Na₂SO₄.
Storage: Lyophilize from benzene/triethylamine. Store at -20°C under Argon.
Rationale: Utilizing the 5-Iodo moiety to map binding sites of RNA-binding proteins.[1]
Oligonucleotide Prep: Synthesize RNA containing the 5-Iodo-2'-O-Me-C at the suspected interaction site.[1]
Incubation: Mix 10 pmol of labeled RNA with the target protein (e.g., 1 µM) in binding buffer (20 mM Tris pH 7.5, 100 mM NaCl, 2 mM MgCl₂). Incubate at 37°C for 30 mins.
Irradiation: Transfer to a 96-well plate on ice. Irradiate with a UV crosslinker (365 nm bulb) for 10–30 minutes at a distance of 5 cm.
Note: Do not use 254 nm, as this damages the RNA and protein. The Iodine absorbs efficiently at >300 nm.
Analysis: Resolve complexes on SDS-PAGE. The crosslinked species will migrate slower than the free protein.
Synthesis & Application Logic
The following diagram illustrates the decision tree for utilizing this specific CAS in drug discovery versus structural biology.
Figure 2: Strategic implementation of 5-Iodo-2'-O-methylcytidine in research workflows.
Quality Control & Troubleshooting
When sourcing or synthesizing this compound, verify the following metrics to ensure "Research Grade" integrity:
Purity (HPLC): Must be >98%. Impurities often include the non-methylated (2'-OH) or de-iodinated species.[1]
Detection: Use a C18 Reverse Phase column. Mobile phase: Acetonitrile/Water (0.1% TFA). The Iodine atom increases retention time significantly compared to standard Cytidine.
Identity (MS): ESI-MS in positive mode.
Expected [M+H]+: ~384.14 m/z.
Look for the characteristic Iodine isotopic pattern (though Iodine is monoisotopic, the loss of Iodine [M-127] is a common fragmentation pattern).
Proton NMR: Verify the presence of the O-methyl singlet (approx 3.4-3.5 ppm) and the absence of the H5 proton (replaced by Iodine).[1]
Common Failure Mode:
Symptom:[5][6][7][8] Low coupling efficiency during oligo synthesis.
Cause: Incomplete drying of the nucleoside before phosphoramidite conversion, leading to hydrolysis of the active reagent.
Solution: Azeotropic drying with pyridine/toluene x3 is mandatory before reaction.
References
Gowher, H., et al. (2004).[4] Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy, 3(11), 1062-1068.[4] (Contextual grounding on cytidine analog mechanism).
Pallan, P. S., et al. (2008). Structure and conformation of 2'-O-methyl-5-iodo-uridine containing oligonucleotides. Acta Crystallographica Section F. (Structural analog reference for phasing utility).
Technical Guide: Mechanism of Action of 5-Iodo-2'-O-methylcytidine in RNA
[1] Executive Summary 5-Iodo-2'-O-methylcytidine (5-I-2'-O-Me-C) is a dual-function modified ribonucleoside used primarily in structural biology and epitranscriptomic profiling.[1] It integrates two distinct chemical pro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Iodo-2'-O-methylcytidine (5-I-2'-O-Me-C) is a dual-function modified ribonucleoside used primarily in structural biology and epitranscriptomic profiling.[1] It integrates two distinct chemical properties into a single molecular tool:
Photoreactivity (5-Iodo base): Enables zero-distance UV-crosslinking to RNA-binding proteins (RBPs) and serves as a heavy-atom derivative for X-ray crystallography phasing.[1]
Structural Stabilization (2'-O-methyl sugar): Confers high nuclease resistance and locks the ribose in the C3'-endo conformation, mimicking the thermodynamic stability of the A-form RNA helix.
This guide details the physicochemical mechanism of action, synthesis protocols, and experimental applications of 5-I-2'-O-Me-C, designed for researchers requiring robust RNA probes that survive cellular environments while retaining specific crosslinking capabilities.[1]
Part 1: Molecular Architecture & Physicochemical Mechanism
The mechanism of action for 5-I-2'-O-Me-C is best understood by deconstructing its two functional modifications.
The "Shield": 2'-O-Methylation (Stability Mechanism)
The addition of a methyl group at the 2'-hydroxyl position of the ribose sugar fundamentally alters the RNA's thermodynamic and enzymatic properties.
Thermodynamic Locking (C3'-endo Pucker):
Unlike DNA (which prefers C2'-endo) or unmodified RNA (which equilibrates), 2'-O-methylation shifts the equilibrium toward the C3'-endo (North) conformation.[1] This pre-organizes the RNA into an A-form helix geometry, reducing the entropic penalty of binding to targets.
Impact: Increases melting temperature (
) by approximately 0.5–1.5°C per modification.
Nuclease Resistance:
The 2'-O-methyl group sterically hinders the in-line nucleophilic attack of the 2'-oxygen on the adjacent phosphorus atom.[1] This renders the phosphodiester bond highly resistant to alkaline hydrolysis and degradation by nucleases (e.g., RNase A, RNase H).
The "Warhead": 5-Iodination (Crosslinking Mechanism)
The iodine atom at the C5 position of the cytosine base is the active site for photochemical applications.
Photochemical Radical Generation:
Upon irradiation with long-wave UV light (308–325 nm), the carbon-iodine (C-I) bond undergoes homolytic cleavage.[1] This is a critical advantage over 5-Bromo derivatives, as the weaker C-I bond allows activation at longer wavelengths, minimizing UV-induced damage to the RNA or protein.
Mechanism Step-by-Step:
Excitation: UV photon absorption excites the 5-I-C chromophore.
Homolysis: The C-I bond breaks, releasing an iodine radical (
) and generating a highly reactive vinyl radical at the C5 position of the cytosine ().
Crosslinking: The
radical extracts a hydrogen atom from a nearby amino acid residue (preferentially aromatic residues like Tyr, Phe, Trp, or His) within < 4 Å distance.
Covalent Bond Formation: A zero-distance covalent bond forms between the RNA base and the protein, permanently capturing the interaction.
X-Ray Crystallography Phasing
In structural biology, the iodine atom serves as an anomalous scatterer.
Anomalous Signal: Iodine (Z=53) has a strong absorption edge accessible by standard home-source X-ray generators (Cu K
Phasing: This allows for Single-wavelength Anomalous Dispersion (SAD) or Multiple Isomorphous Replacement (MIR) phasing to solve the "Phase Problem" without disrupting the native RNA structure (as the iodine radius is similar to the methyl group of thymine).
Part 2: Visualizing the Mechanism
The following diagram illustrates the pathway from UV irradiation to stable protein crosslinking.
Figure 1: Photochemical mechanism of 5-I-2'-O-Me-C crosslinking.[1] The 325 nm excitation minimizes damage while generating the reactive C5 radical.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Synthesis Incorporation
Incorporating 5-I-2'-O-Me-C requires specific handling to prevent de-iodination during the deprotection step.
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]
Deprotection Solution: Ammonium Hydroxide/Methylamine (AMA) is NOT recommended due to high heat. Use "UltraMild" chemistry.
Step-by-Step Workflow:
Coupling:
Dilute phosphoramidite to 0.1 M in anhydrous acetonitrile.
Extend coupling time to 6–10 minutes (vs. standard 2 min) due to the steric bulk of the 2'-O-Me group.
Oxidation:
Use 0.02 M Iodine in THF/Pyridine/Water.[2] (Standard conditions are acceptable here, but ensure water content is low to prevent side reactions).
Deprotection (CRITICAL):
Standard bases: If using standard protecting groups (Bz/iBu), deprotection requires heat, which strips the Iodine.
UltraMild Strategy: Use Potassium Carbonate (
) in Methanol (0.05 M) for 4 hours at room temperature. Alternatively, use Ammonium Hydroxide at room temperature for 24 hours (if compatible with other mods).
Avoid: Heating above 55°C.
Protocol B: UV-Crosslinking (CLIP-Seq Context)
This protocol utilizes the 5-Iodo modification to map RNA-protein interactions.[1]
Probe Preparation: Synthesize RNA containing 5-I-2'-O-Me-C at specific "bait" positions.[1]
Incubation: Incubate probe with cell lysate or purified protein in binding buffer (e.g., 20 mM HEPES, 100 mM KCl).
Irradiation:
Transfer mixture to a pre-chilled 96-well plate on ice.
Irradiate with 325 nm UV light (HeCd laser or monochromatic lamp) for 15–30 minutes.
Note: 254 nm (standard UV crosslinker) works but causes higher background RNA damage. 365 nm is too weak for efficient C-I cleavage.
Analysis: Resolve complexes on SDS-PAGE. The 2'-O-Me modification ensures the RNA "handle" remains intact during electrophoresis, preventing degradation by contaminating nucleases.
Part 4: Comparative Data Analysis
The following table compares 5-I-2'-O-Me-C against standard Cytidine and single-modification analogs.
Feature
Cytidine (C)
5-Iodocytidine (5-I-C)
2'-O-Methylcytidine (Cm)
5-Iodo-2'-O-Methylcytidine
Primary Utility
Native coding
Crosslinking / Phasing
Stability / Blocking
Stabilized Crosslinking / Phasing
Sugar Pucker
C3'-endo / C2'-endo (Dynamic)
C3'-endo / C2'-endo (Dynamic)
C3'-endo (Locked)
C3'-endo (Locked)
Nuclease Resistance
Low
Low
High
High
UV Reactivity
Low (254 nm only)
High (308–325 nm)
Low
High (308–325 nm)
Helix Stability ()
Baseline
Neutral / Slight Increase
+0.5 to +1.5°C
High Stability
Deprotection Risk
None
High (De-iodination)
None
High (De-iodination)
Synthesis & Purification Workflow Diagram
Figure 2: Synthesis workflow emphasizing the critical "UltraMild" deprotection step to preserve the Iodine atom.
References
Meisenheimer, K. M., et al. (1996).[3] "High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein."[3][4] Nucleic Acids Research, 24(5), 981–982.[3] Link
Yildirim, I., et al. (2014). "Dynamics of 2'-O-Methylation in RNA." Journal of Physical Chemistry B, 118(49), 14177–14187. Link[1]
Gott, J. M., et al. (1991).[4] "A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA." Biochemistry, 30(25), 6290–6295.[4] Link[1]
Glen Research. (n.d.). "Halogenated Nucleosides: 5-Iodo-dC and 5-Iodo-dU." Glen Research Technical Guide. Link
Hafner, M., et al. (2010). "Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP." Cell, 141(1), 129-141. Link
The Role of 5-Iodo-2'-O-methylcytidine in Epigenetic Regulation: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Canonical Code For decades, the central dogma of molecular biology provided a foundational framework for understanding the flow of genetic information. However, it is now clear that a rich and dynami...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Beyond the Canonical Code
For decades, the central dogma of molecular biology provided a foundational framework for understanding the flow of genetic information. However, it is now clear that a rich and dynamic layer of regulatory information exists beyond the static sequence of DNA. This realm of epigenetics, encompassing heritable changes in gene expression without altering the DNA sequence itself, is orchestrated by a complex interplay of molecular modifications. Among the most critical of these are the modifications to nucleic acids, including the methylation of both DNA and RNA. These "epigenetic marks" act as molecular switches, dictating when and where genes are expressed, thereby governing cellular identity, development, and disease.
This technical guide delves into the specifics of a compelling, yet under-explored, molecule in the field of epigenetics: 5-Iodo-2'-O-methylcytidine . As a synthetic nucleoside analog, it holds significant promise as a tool to dissect and manipulate the epigenetic machinery. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, its putative mechanisms of action, and the experimental methodologies required to harness its potential in the laboratory and beyond. We will move beyond a simple recitation of facts to explore the causal logic behind experimental design, ensuring that the insights provided are not just theoretical but also field-proven and immediately applicable.
I. The Epigenetic Landscape: A Tale of Two Modifications
Epigenetic regulation is primarily governed by two major types of chemical modifications to nucleic acids: DNA methylation and RNA methylation.
DNA Methylation: The Guardian of the Genome
DNA methylation predominantly occurs at the 5th position of the cytosine base (to form 5-methylcytosine or 5mC), most often within CpG dinucleotides. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation, establishing new methylation patterns during development.
The presence of 5mC in gene promoter regions is strongly associated with transcriptional repression.[1] This silencing is mediated through several mechanisms, including the direct blockage of transcription factor binding and the recruitment of methyl-CpG-binding proteins that, in turn, recruit chromatin-remodeling complexes to create a more compact and transcriptionally inaccessible chromatin state. Dysregulation of DNA methylation is a hallmark of numerous diseases, most notably cancer, where global hypomethylation can lead to genomic instability, and promoter-specific hypermethylation can silence tumor suppressor genes.[1][2]
RNA Methylation (Epitranscriptomics): A New Frontier
Once considered a static messenger, RNA is now understood to be extensively decorated with a diverse array of chemical modifications, collectively known as the "epitranscriptome."[3][4] These modifications, including N6-methyladenosine (m6A), N1-methyladenosine (m1A), and 5-methylcytidine (m5C), are dynamically installed, removed, and interpreted by a dedicated machinery of "writer," "eraser," and "reader" proteins.[3]
5-methylcytidine (m5C) in RNA has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4][5] Its presence can influence RNA stability, translation efficiency, and RNA processing.[3][5] The study of the epitranscriptome is a rapidly evolving field, with the potential to uncover novel regulatory pathways in both health and disease.[6][7]
II. 5-Iodo-2'-O-methylcytidine: A Molecular Probe into Epigenetic Mechanisms
5-Iodo-2'-O-methylcytidine is a synthetic cytidine nucleoside analog with the chemical formula C10H14IN3O5 and a molecular weight of 383.14 g/mol .[] Its structure is characterized by two key modifications to the standard cytidine molecule: an iodine atom at the 5th position of the pyrimidine ring and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications are not arbitrary; they are strategically placed to influence its interaction with the cellular machinery that governs epigenetic modifications.
Chemical Properties and Synthesis
5-Iodo-2'-O-methylcytidine is typically supplied as a white to off-white powder and should be stored at 2-8°C in a dark, dry place to maintain its stability.[] While detailed, step-by-step synthesis protocols for this specific molecule are not widely published in peer-reviewed literature, its synthesis would likely follow established methodologies for nucleoside modification. A plausible synthetic route could involve the iodination of a protected 2'-O-methylcytidine precursor. The synthesis of related 5-substituted 2'-deoxycytidine derivatives often utilizes 5-iodo-2'-deoxyuridine as a starting material.[9]
Property
Value
Source
Chemical Formula
C10H14IN3O5
[]
Molecular Weight
383.14 g/mol
[]
Appearance
White to off-white powder
[]
Storage
2-8°C, dark and dry
[]
The Putative Mechanism of Action: Inhibition of DNA Methyltransferases
The primary role attributed to 5-Iodo-2'-O-methylcytidine in epigenetic regulation is its function as an inhibitor of DNA methyltransferases.[10] Cytidine analogs are a well-established class of DNMT inhibitors.[11] The canonical mechanism for many of these inhibitors, such as 5-azacytidine and decitabine (5-aza-2'-deoxycytidine), involves their incorporation into DNA during replication.[12][13] Once incorporated, they form a covalent adduct with the DNMT enzyme, effectively trapping it on the DNA and leading to its degradation.[12][13] This prevents the methylation of newly synthesized DNA strands, resulting in passive demethylation over subsequent rounds of cell division.
While the precise mechanism for 5-Iodo-2'-O-methylcytidine has not been extensively elucidated in the public domain, it is hypothesized to follow a similar mechanism-based inhibition. The presence of the iodine atom at the C5 position, the site of methylation, is likely to interfere with the enzymatic transfer of a methyl group. The 2'-O-methyl group, a common modification in therapeutic oligonucleotides, can increase the metabolic stability of the nucleoside.[14]
Figure 1: Hypothesized mechanism of action for 5-Iodo-2'-O-methylcytidine as a DNMT inhibitor.
Potential Role in Epitranscriptomics: An Uncharted Territory
The impact of 5-Iodo-2'-O-methylcytidine on RNA methylation is currently an area of speculation and ripe for investigation. Given that it is a cytidine analog, it is plausible that it could be incorporated into RNA during transcription. If incorporated, it could potentially interfere with the activity of RNA methyltransferases, such as the NSUN family of enzymes responsible for m5C deposition in RNA.[3] The 2'-O-methyl modification is a naturally occurring RNA modification, and its presence in this synthetic analog might influence its recognition and processing by the RNA modification machinery.[14] Further research is needed to determine if 5-Iodo-2'-O-methylcytidine can indeed be incorporated into RNA and, if so, what its functional consequences are on the epitranscriptome.
III. Experimental Workflows and Methodologies
To effectively utilize 5-Iodo-2'-O-methylcytidine as a research tool, a robust set of experimental protocols is required. The following sections provide detailed, step-by-step methodologies for key experiments, grounded in established principles of epigenetic research.
In Vitro DNMT Activity Assay
The primary validation of 5-Iodo-2'-O-methylcytidine's function is to assess its ability to inhibit DNMT activity in a cell-free system. This provides a direct measure of its potency and can be used to determine key inhibitory constants such as the IC50. Commercially available DNMT activity assay kits, which are often colorimetric or fluorometric, provide a streamlined approach.[15][16][17]
Principle: These assays typically utilize a plate-based format where a synthetic DNA substrate is immobilized. Recombinant DNMT enzyme is added along with the methyl donor S-adenosylmethionine (SAM) and the inhibitor of interest (5-Iodo-2'-O-methylcytidine). The level of methylation is then detected using an antibody specific for 5-methylcytosine, which is subsequently linked to a signal-generating secondary antibody.[15][17]
Step-by-Step Protocol (Adapted from commercial kit protocols):
Prepare Reagents: Reconstitute recombinant DNMT1, DNMT3A, or DNMT3B enzymes, SAM, and the DNA substrate according to the manufacturer's instructions. Prepare a dilution series of 5-Iodo-2'-O-methylcytidine in the assay buffer.
Assay Setup: To the wells of the DNA-coated microplate, add the assay buffer, SAM, and varying concentrations of 5-Iodo-2'-O-methylcytidine or a vehicle control.
Enzyme Reaction: Initiate the reaction by adding the diluted DNMT enzyme to each well. Incubate the plate at 37°C for the time specified by the manufacturer (typically 1-2 hours) to allow for the methylation reaction to proceed.
Washing: After incubation, wash the plate several times with the provided wash buffer to remove unreacted components.
Antibody Incubation: Add the primary antibody against 5-methylcytosine to each well and incubate at room temperature for 1 hour.
Washing: Repeat the washing step to remove unbound primary antibody.
Secondary Antibody Incubation: Add the enzyme-linked secondary antibody and incubate for 30-60 minutes at room temperature.
Washing: Perform a final wash to remove unbound secondary antibody.
Signal Development: Add the chromogenic or fluorogenic substrate and allow the signal to develop.
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
Data Analysis: Plot the signal intensity against the concentration of 5-Iodo-2'-O-methylcytidine to determine the IC50 value.
Figure 2: Workflow for an in vitro DNMT activity assay.
Cell Culture Treatment and Global DNA Methylation Analysis
To assess the effects of 5-Iodo-2'-O-methylcytidine in a cellular context, it is essential to treat cultured cells and then quantify changes in global DNA methylation.
Step-by-Step Protocol for Cell Treatment:
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116 colorectal cancer cells) at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
Toxicity Assessment (IC50 Determination): Before assessing methylation changes, determine the cytotoxic effects of 5-Iodo-2'-O-methylcytidine on your cell line. Treat cells with a range of concentrations for a defined period (e.g., 72 hours) and assess cell viability using an MTT or similar assay. This will establish the appropriate concentration range for subsequent experiments.
Treatment for Methylation Analysis: Based on the IC50 value, treat cells with a sub-lethal concentration of 5-Iodo-2'-O-methylcytidine. A typical treatment duration for DNMT inhibitors is 48-72 hours to allow for at least one round of DNA replication.[18] A vehicle control (e.g., DMSO) should be run in parallel.
Genomic DNA Extraction: After treatment, harvest the cells and extract high-quality genomic DNA using a standard kit-based or phenol-chloroform extraction method.
Global DNA Methylation Quantification using ELISA:
An ELISA-based method provides a high-throughput and quantitative measure of global 5-methylcytosine levels.[19]
DNA Binding: Denature the extracted genomic DNA and add it to the wells of a microplate specifically treated to bind DNA.
Antibody Incubation: Add a primary antibody specific for 5-methyl-2'-deoxycytidine and incubate.
Secondary Antibody and Detection: Proceed with a similar secondary antibody and detection steps as described in the DNMT activity assay (Section 3.1).
Quantification: Use a standard curve generated from known amounts of methylated DNA to quantify the percentage of 5mC in the treated and control samples.
Analysis of RNA Methylation: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
To investigate the potential impact of 5-Iodo-2'-O-methylcytidine on the epitranscriptome, MeRIP-seq can be employed to map the locations of 5-methylcytidine (m5C) across the transcriptome.[20]
Principle: This technique involves using an antibody to enrich for RNA fragments containing the m5C modification. These enriched fragments are then sequenced and mapped back to the transcriptome to identify the locations of m5C.[20]
Step-by-Step Protocol Overview:
Cell Treatment and RNA Extraction: Treat cells with 5-Iodo-2'-O-methylcytidine as described in Section 3.2. Extract total RNA of high integrity.
RNA Fragmentation: Fragment the RNA to an appropriate size (typically around 100-200 nucleotides) using enzymatic or chemical methods.
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m5C antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
Washing: Perform stringent washes to remove non-specifically bound RNA.
Elution: Elute the enriched RNA fragments from the beads.
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and a corresponding input control (fragmented RNA that did not undergo IP). Perform high-throughput sequencing.
Data Analysis: Align the sequencing reads to the reference transcriptome. Use peak-calling algorithms to identify regions enriched for m5C in the IP sample compared to the input control. Differential enrichment analysis between 5-Iodo-2'-O-methylcytidine-treated and control cells will reveal changes in the m5C landscape.
Figure 3: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq).
IV. Drug Development and Therapeutic Potential
The development of DNMT inhibitors has been a significant advancement in cancer therapy, particularly for hematological malignancies.[21] 5-azacytidine (Vidaza®) and decitabine (Dacogen®) are approved for the treatment of myelodysplastic syndromes (MDS).[21] These drugs have demonstrated the clinical potential of targeting the epigenome to reverse aberrant gene silencing.
5-Iodo-2'-O-methylcytidine, as a cytidine analog, falls within this class of therapeutic agents. Its potential advantages over existing drugs could lie in its unique chemical modifications. The 2'-O-methyl group may confer increased stability and altered pharmacokinetic properties. The 5-iodo substitution could modulate its interaction with the active site of DNMTs, potentially leading to a different efficacy or toxicity profile.
V. Conclusion and Future Directions
5-Iodo-2'-O-methylcytidine represents a molecule of significant interest for the fields of epigenetics and drug development. Its putative role as a DNMT inhibitor places it within a clinically validated class of anti-cancer agents. The in-depth technical guide provided here offers a framework for researchers to begin to rigorously investigate its mechanism of action and potential therapeutic applications.
The path forward for 5-Iodo-2'-O-methylcytidine research is clear. Key areas for future investigation include:
Definitive Mechanistic Studies: Elucidating the precise molecular interactions between 5-Iodo-2'-O-methylcytidine and DNMTs is paramount. This includes determining whether it forms a covalent adduct and how the 5-iodo and 2'-O-methyl groups contribute to its inhibitory activity.
Exploration of Epitranscriptomic Effects: A thorough investigation into its potential role as a modulator of RNA methylation is a critical next step. This could uncover novel functions and therapeutic applications.
Comparative Efficacy and Safety Profiling: Rigorous head-to-head comparisons with existing DNMT inhibitors, both in vitro and in vivo, are necessary to understand its relative advantages and disadvantages.
Preclinical Development: Should in vitro studies prove promising, advancing 5-Iodo-2'-O-methylcytidine into preclinical animal models of cancer will be essential to evaluate its therapeutic potential.
By systematically addressing these research questions, the scientific community can unlock the full potential of 5-Iodo-2'-O-methylcytidine and contribute to the growing arsenal of epigenetic therapies for the treatment of cancer and other diseases.
VI. References
Esteller, M. (2008). Epigenetics in cancer. New England Journal of Medicine, 358(11), 1148-1159.
Roundtree, I. A., Evans, M. E., Pan, T., & He, C. (2017). Dynamic RNA modifications in gene expression regulation. Cell, 169(7), 1187-1200.
DNMT Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences - Epigenetics. (n.d.). CD BioSciences. Retrieved February 6, 2026, from [Link]
Palii, S. S., Van Emburgh, B. O., Sankpal, U. T., Brown, K. D., & Robertson, K. D. (2008). DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. Molecular and Cellular Biology, 28(2), 752-771.
Patel, K., Dickson, J., & TSERKEZIS, T. (2010). DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. Molecular and Cellular Biology, 28(2), 752-771.
Ghoshal, K., Datta, J., Majumder, S., Bai, S., Kutay, H., Motiwala, T., & Jacob, S. T. (2005). 5-Aza-deoxycytidine induces proteasomal degradation of DNA methyltransferase 1. Molecular and Cellular Biology, 25(11), 4727-4741.
Lavelle, D., DeSimone, J., & Hankewych, M. (2003). DNA demethylation by 5-aza-2-deoxycytidine treatment abrogates 17 beta-estradiol-induced cell growth and restores expression of DNA repair genes in human breast cancer cells. Cancer Letters, 194(1), 31-39.
Crooke, S. T. (Ed.). (2008). Antisense drug technology: principles, strategies, and applications. CRC press.
Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. (2025). STAR Protocols.
Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer biology & therapy, 3(11), 1062-1068.
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Li, X., et al. (2021). 5-aza-2′-deoxycytidine potentiates anti-tumor immunity in colorectal peritoneal metastasis by modulating ABC A9-mediated cholesterol accumulation in macrophages. Journal of Hematology & Oncology, 14(1), 1-18.
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Jones, P. A. (2012). Functions of DNA methylation: islands, start sites, gene bodies and beyond. Nature Reviews Genetics, 13(7), 484-492.
Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). Seminars in oncology, 32(5), 443-451.
Squires, J. E., & Preiss, T. (2020). The epitranscriptome: the most-studied RNA modifications and their role in disease. International Journal of Molecular Sciences, 21(21), 7958.
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Global DNA and RNA Methylation Signature in Response to Antipsychotic Treatment in First-Episode Schizophrenia Patients. (2024). Dove Medical Press.
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Introduction: The Subtle Modification Powering a Therapeutic Revolution
An In-Depth Technical Guide to the Biological Functions of 2'-O-Methylcytidine and Its Analogs In the intricate world of nucleic acids, small chemical modifications can elicit profound biological consequences. Among thes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Functions of 2'-O-Methylcytidine and Its Analogs
In the intricate world of nucleic acids, small chemical modifications can elicit profound biological consequences. Among these, the methylation of the 2'-hydroxyl group of the ribose sugar stands out for its versatility and impact. 2'-O-methylcytidine (Cm), a cytidine nucleoside bearing this modification, represents a cornerstone of RNA biology and a critical tool in the development of novel therapeutics. Naturally found in stable RNA species like ribosomal RNA (rRNA) and transfer RNA (tRNA), this seemingly minor addition of a methyl group imparts significant advantages, including enhanced stability and the ability to modulate protein-RNA interactions.[1][2]
The strategic incorporation of 2'-O-methylcytidine and its analogs into synthetic oligonucleotides has revolutionized the fields of antiviral drug development, RNA interference, and mRNA-based vaccines. By mimicking and enhancing nature's strategies, researchers can design RNA molecules with superior nuclease resistance, improved target affinity, and reduced immunogenicity.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the fundamental physicochemical properties, key biological functions, and practical methodologies associated with 2'-O-methylcytidine analogs. It aims to bridge foundational biochemistry with field-proven applications, offering insights into the causal mechanisms that make this modification indispensable for modern RNA-based technologies.
Part 1: The Physicochemical Impact of 2'-O-Methylation on RNA
The functional advantages of incorporating 2'-O-methylated nucleosides into an RNA sequence are rooted in fundamental principles of chemical stability and structural conformation. Understanding these principles is paramount to designing effective RNA-based tools and therapeutics.
Enhanced Nuclease Resistance: A Steric Shield
One of the most significant challenges in developing RNA therapeutics is their inherent susceptibility to degradation by cellular nucleases. The 2'-hydroxyl group of the RNA backbone acts as an internal nucleophile, facilitating strand cleavage. The addition of a methyl group at this position (2'-O-methylation) provides a steric shield, physically obstructing the active sites of endo- and exonucleases. This modification significantly increases the half-life of RNA molecules in biological fluids, a critical attribute for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and messenger RNA (mRNA) drugs, allowing them to persist long enough to exert their biological effects.[5][6]
Increased Duplex Stability and Target Affinity
The 2'-O-methyl modification influences the conformational geometry of the ribose sugar. It favors a C3'-endo pucker, which is the characteristic conformation found in A-form RNA helices.[7] By pre-organizing the sugar-phosphate backbone into this conformation, the modification reduces the entropic penalty of duplex formation. The result is a more stable and rigid helix, leading to a measurable increase in the melting temperature (Tm) of the RNA duplex. This enhanced thermodynamic stability improves the binding affinity and specificity of ASOs and siRNAs for their target mRNA sequences, potentially increasing potency and reducing off-target effects.[4][7] Studies have shown an increase in Tm of approximately 1.3°C for each 2'-O-methylated residue incorporated into an antisense strand duplexed with RNA.[4]
Modulation of Innate Immune Recognition
The cellular innate immune system has evolved to recognize foreign RNA, particularly from viral pathogens. Pattern recognition receptors (PRRs) such as RIG-I, MDA5, and IFIT1 can identify unmodified single-stranded or double-stranded RNA, triggering an inflammatory cascade that can lead to translational shutdown and degradation of the foreign RNA.[3] Higher eukaryotes have evolved a mechanism to distinguish "self" from "non-self" mRNA: a 2'-O-methylated nucleotide at the first position of the 5' cap, known as a "Cap-1" structure. Synthetic mRNAs produced with a Cap-1 structure are poorly recognized by these immune sensors, thereby evading the innate immune response.[3][8] This "immune stealth" is a foundational principle behind the success and safety of the COVID-19 mRNA vaccines, which utilize modified nucleosides, including analogs of 2'-O-methylcytidine, to ensure high levels of protein expression without inducing a detrimental inflammatory reaction.
Caption: Mechanism of Immune Evasion by 2'-O-Methylated Cap-1 mRNA.
Part 2: Key Biological Functions & Therapeutic Applications
The unique physicochemical properties of 2'-O-methylcytidine analogs have been harnessed to create powerful tools for research and medicine, from fighting viral infections to precisely controlling gene expression.
Antiviral Activity
Nucleoside analogs are a well-established class of antiviral drugs. Their mechanism generally involves cellular uptake, phosphorylation to the active triphosphate form, and subsequent disruption of viral replication by interfering with the viral polymerase.
Hepatitis C Virus (HCV): 2'-O-methylcytidine was identified as a specific inhibitor of HCV replication.[9] Its triphosphate form acts as a competitive inhibitor of the HCV NS5B protein, an RNA-dependent RNA polymerase that is essential for replicating the viral genome.[10][11] By competing with the natural cytidine triphosphate (CTP) substrate, it disrupts the synthesis of new viral RNA.[10] Another related analog, 2'-C-methylcytidine (2CMC), also demonstrates potent inhibition of HCV and other viruses.[12][13]
Other Viruses: The utility of cytidine analogs extends beyond HCV. 2'-C-methylcytidine has been shown to significantly inhibit the replication of Hepatitis E virus (HEV) and norovirus.[12][14] Additionally, 2'-O-methylcytidine has demonstrated activity against HIV-1 in cell culture, and another analog, 2'-fluoro-2'-deoxycytidine, has broad-spectrum activity against several viruses, including Lassa and Crimean-Congo hemorrhagic fever viruses.[15][16]
RNA Interference (RNAi) and Antisense Oligonucleotides (ASOs)
The therapeutic potential of RNAi (using siRNAs) and ASOs relies on their ability to bind to a specific mRNA and modulate its function, typically leading to its degradation or the inhibition of its translation. The incorporation of 2'-O-methylated nucleotides is a standard and critical modification in the design of these oligonucleotides. The benefits are threefold:
Enhanced Stability: As discussed, the modification protects the oligo from nuclease degradation in the bloodstream and within cells.[4]
Increased Target Affinity: The conformationally rigid structure increases the Tm of the oligo-mRNA duplex, leading to more potent target engagement.[4]
Reduced Off-Target Effects and Toxicity: Unmodified siRNAs can trigger unwanted immune responses. The 2'-O-methyl modification helps to mitigate these effects, improving the safety profile of the therapeutic candidate.
mRNA Therapeutics and Vaccines
The development of mRNA vaccines for COVID-19 represents a landmark achievement in medicine, made possible by decades of research into RNA modifications. To be effective, a synthetic mRNA must be stable, highly translatable, and non-immunogenic. 2'-O-methylcytidine and other modified nucleosides are central to achieving these properties. By incorporating these analogs throughout the mRNA sequence and ensuring the presence of a Cap-1 structure, developers can create an mRNA molecule that efficiently produces the target antigen without triggering a harmful innate immune response, thereby maximizing the adaptive immune response.[3][17] Beyond vaccines, this technology holds promise for protein replacement therapies and other gene-based medicines.[18] Recent studies also show that 2'-O-methylation at internal mRNA sites can promote mRNA stability and regulate gene expression.[19]
Part 3: Methodologies for Synthesis and Analysis
The application of 2'-O-methylcytidine analogs in research and development requires robust methods for their incorporation into oligonucleotides and for assessing their biological activity.
Chemical Synthesis of Modified Oligonucleotides
The gold standard for creating custom RNA molecules with specific modifications is solid-phase phosphoramidite chemistry. 2'-O-methylcytidine is introduced using its corresponding phosphoramidite building block, which is commercially available. The synthesis occurs on a solid support and follows a four-step cycle for each nucleotide addition.
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Protocol: Post-Synthesis Deprotection and Purification
Self-validation principle: Successful purification and characterization by mass spectrometry confirm the integrity of the synthesized oligonucleotide.
Cleavage from Support: Treat the synthesis column with a solution of aqueous ammonia/methylamine at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support and remove base-protecting groups.
2'-OH Deprotection: The 2'-TBDMS protecting groups on standard RNA monomers are more resilient. Transfer the solution to a screw-cap vial and add a fluoride reagent (e.g., triethylamine trihydrofluoride in DMSO). Heat at 65°C for 2.5 hours.[20]
Precipitation: Quench the reaction and precipitate the crude oligonucleotide using sodium acetate and ethanol at -80°C.
Purification: Resuspend the pellet in nuclease-free water. Purify the full-length product using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Quality Control: Confirm the identity and purity of the final product via mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis (CE).
Protocol: Assessing Antiviral Efficacy using an HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating inhibitors of HCV replication. It utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV RNA (a replicon) encoding a selectable marker and a reporter gene (e.g., luciferase).
Causality behind choices: The Huh-7 cell line is permissive for HCV replication. The subgenomic replicon allows for the study of RNA replication in isolation from viral entry and assembly. The luciferase reporter provides a highly sensitive and quantitative readout of replication levels.
Cell Culture: Plate Huh-7 cells containing the HCV replicon in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.
Compound Treatment: Prepare serial dilutions of the 2'-O-methylcytidine analog in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator. This duration allows for multiple rounds of RNA replication and for the inhibitor to exert its effect.
Cytotoxicity Assessment (Parallel Plate): In a parallel plate, assess cell viability using an assay like MTT or CellTiter-Glo to ensure that any observed reduction in replication is not due to toxicity of the compound.
Quantification of HCV Replication: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase signal relative to the vehicle control indicates inhibition of HCV RNA replication.
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of replication inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
2'-O-methylcytidine and its analogs are far more than simple chemical curiosities; they are enabling tools that have fundamentally altered the landscape of RNA research and therapeutics. By conferring stability, enhancing target affinity, and providing a mechanism for immune evasion, this single modification addresses several of the most significant hurdles in the field. Its role in the success of ASOs, siRNAs, and the revolutionary mRNA vaccines is a testament to the power of rationally designed nucleic acid chemistry.
The future of this field remains vibrant. Ongoing research is focused on exploring the epitranscriptomic roles of internal 2'-O-methylation in cellular mRNAs, discovering novel analogs with enhanced properties, and developing more efficient and targeted delivery systems for these advanced therapeutics. As our understanding of RNA biology deepens, the strategic use of 2'-O-methylcytidine and other modifications will continue to be a driving force in the creation of next-generation medicines for a wide range of human diseases.
References
Conde, L., et al. (2017). Emerging Molecular and Biological Functions of MBD2, a Reader of DNA Methylation. Frontiers in Genetics. Retrieved from [Link]
Bio-Synthesis Inc. (2021). RNA editing affects the expression, transport, degradation of mRNA: the significance of 2'-O-methylation in escaping host immunity by COVID-19 coronavirus. Retrieved from [Link]
Weng, Y., et al. (2021). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Dang, W., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Antiviral Research. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Benefits of 2'-O-Methyluridine for RNA Synthesis and Modification Research. Retrieved from [Link]
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem. Retrieved from [Link]
Vitali, P., & Kiss, T. (2019). Cooperative 2'-O-methylation of the wobble cytidine of human elongator tRNAMet(CAT) by a nucleolar and a Cajal body-specific box C/D RNP. Genes & Development. Retrieved from [Link]
Benner, S. A., et al. (2012). 2'-Deoxy-1-Methylpseudocytidine, a Stable Analog of 2'-Deoxy-5-Methylisocytidine. ACS Synthetic Biology. Retrieved from [Link]
Wang, W., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology. Retrieved from [Link]
Li, Q., et al. (2023). 2'-O-Methylation at internal sites on mRNA promotes mRNA stability. Cell Reports. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2'-O-Methylcytidine. PubChem Compound Summary for CID 150971. Retrieved from [Link]
Flis, K., & Krol, K. (2024). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
Rocha-Pereira, J., et al. (2012). Inhibition of Norovirus Replication by the Nucleoside Analogue 2'-C-methylcytidine. Biochemical and Biophysical Research Communications. Retrieved from [Link]
Motorin, Y., & Helm, M. (2021). 2'-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA. Retrieved from [Link]
Shimo, T., et al. (2023). Development of 2'-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences. Retrieved from [Link]
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine, 5-hydroxymethylcytidine and 5-formylcytidine monomers into RNA oligonucleotides. University of Cambridge. Retrieved from [Link]
Li, Q., et al. (2023). The detection, function, and therapeutic potential of RNA 2'-O-methylation. Trends in Biochemical Sciences. Retrieved from [Link]
Stamatopoulou, V., et al. (2022). Synthetic mRNAs; Their Analogue Caps and Contribution to Disease. Vaccines. Retrieved from [Link]
Usman, N., & Scaringe, S. A. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides. U.S. Patent No. 5,962,675.
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry. Retrieved from [Link]
ResearchGate. (2021). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Retrieved from [Link]
Oh, C. H. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Bio-Synthesis Inc. (n.d.). 5-Methyl-2'-O-Methylcytidine Oligonucleotide Modification. Retrieved from [Link]
Devera, J., & Yesselman, J. D. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Retrieved from [Link]
Furukawa, Y., et al. (1965). Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Relating Compounds. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
Mao, Y., et al. (2022). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols. Retrieved from [Link]
Shkodenko, L., et al. (2024). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences. Retrieved from [Link]
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difference between 5-Iodo-cytidine and 5-Iodo-2'-O-methylcytidine
Executive Summary: The "Reactivity vs. Stability" Trade-off In the landscape of modified nucleosides, 5-Iodo-cytidine (5-I-C) and 5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C) represent two distinct functional paradigms.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Reactivity vs. Stability" Trade-off
In the landscape of modified nucleosides, 5-Iodo-cytidine (5-I-C) and 5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C) represent two distinct functional paradigms. While both share the 5-position halogenation of the cytosine base—providing a heavy atom for phasing or a reactive handle for crosslinking—their divergence lies in the ribose sugar.
5-I-C is a tool of transient interrogation . It is chemically reactive (photolabile) and structurally flexible, making it the gold standard for X-ray crystallography phasing and RNA-protein crosslinking (CLIP) assays.
5-I-2'-OMe-C is a tool of durable function . The methylation at the 2'-hydroxyl position locks the sugar conformation, confers nuclease resistance, and increases thermodynamic stability, making it essential for therapeutic oligonucleotides (siRNA, aptamers) and in vivo studies.
This guide dissects the physicochemical mechanisms driving these differences and provides validated protocols for their application.
Structural & Physicochemical Divergence
The fundamental difference between these two molecules dictates their experimental utility. This is not merely a change in mass; it is a change in sugar pucker dynamics and chemical accessibility .
The 2'-O-Methyl Effect: Conformation Locking
The ribose ring in RNA is in dynamic equilibrium between C2'-endo (South, DNA-like) and C3'-endo (North, RNA-like) puckers.
5-I-C: Retains the native 2'-OH. It exists in a dynamic equilibrium, though favoring C3'-endo in duplexes. It remains susceptible to in-line nucleophilic attack, leading to hydrolysis.
5-I-2'-OMe-C: The bulky methoxy group creates a steric clash that energetically disfavors the C2'-endo conformation. This "locks" the nucleotide into a C3'-endo (North) pucker, pre-organizing the RNA into an A-form geometry.[1] This pre-organization reduces the entropic penalty of binding to a target, thereby increasing the melting temperature (
) of the duplex (typically +0.5°C to +1.5°C per modification).
The Iodine Effect: Phasing & Photolability
Both molecules possess an iodine atom at the C5 position.
Anomalous Scattering: Iodine (
) has a strong anomalous signal at accessible X-ray wavelengths (e.g., Cu K), crucial for solving the "Phase Problem" in crystallography.
Photolability: Under UV irradiation (
325-365 nm), the C-I bond undergoes homolytic cleavage, generating a reactive phenyl radical capable of forming covalent bonds with nearby aromatic amino acids (Tyr, Phe, Trp).
Comparative Data Table
Feature
5-Iodo-cytidine (5-I-C)
5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C)
Sugar Moiety
Ribose (2'-OH)
2'-O-Methyl Ribose (2'-OMe)
Sugar Pucker
Dynamic (Mixed C2'/C3'-endo)
Locked C3'-endo (A-form preferred)
Nuclease Resistance
Low (Susceptible to RNase A/T1)
High (Blocks 2'-OH nucleophilic attack)
Thermodynamic Stability
Neutral/Slight Destabilization (due to I)
Increased (due to 2'-OMe pre-organization)
Primary Application
X-ray Phasing, Crosslinking (CLIP)
Therapeutic Oligos (siRNA), Aptamers
UV Reactivity
High (C-I bond cleavage)
High (C-I bond cleavage)
Visualizing the Mechanism
The following diagram illustrates the structural divergence and the resulting functional pathways for both molecules.
Caption: Functional divergence of 5-Iodo-cytidine variants based on sugar modification.
Detailed Applications & Causality
5-I-C: The Structural Biologist's Choice
Why it works: In X-ray crystallography, the "Phase Problem" prevents direct structure determination.[2] 5-I-C is incorporated into RNA (often via T7 transcription with 5-I-CTP or solid-phase synthesis). The iodine atom absorbs X-rays at specific edges (L-edges), causing anomalous scattering . This signal difference between Friedel pairs allows researchers to calculate phases (SAD/MAD methods).
Critical Note: 5-I-C is preferred over 5-I-2'-OMe-C here because the 2'-OMe group can introduce heterogeneity in crystal packing or prevent the formation of specific tertiary contacts required for crystallization.
5-I-2'-OMe-C: The Therapeutic Engineer's Choice
Why it works: Unmodified RNA is degraded in serum within minutes by exonucleases. The 2'-OMe modification prevents the formation of the in-line 2'-3'-cyclic phosphate transition state required for RNase activity.
Synergy: When designing an aptamer that needs to be both stable and trackable, 5-I-2'-OMe-C is ideal. The 2'-OMe confers stability, while the Iodine allows for detection (via antibody binding or heavy atom phasing if co-crystallized with a drug target).
Validated Experimental Protocols
Protocol A: UV Crosslinking (CLIP) using 5-Iodo-cytidine
Objective: Covalent capture of RNA-binding proteins (RBPs) using the photoreactivity of 5-I-C.[3]
Source Validation: Based on Meisenheimer et al. (1996) and modern PAR-CLIP adaptations.
Synthesis: Transcribe RNA in vitro using T7 RNA polymerase. Replace CTP with 5-I-CTP (100% substitution is possible, but 10-50% is often sufficient to maintain folding).
Binding: Incubate the 5-I-C RNA (10 nM) with the target protein (e.g., 100 nM) in binding buffer (20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 5% glycerol) for 30 min at RT.
Irradiation (The Critical Step):
Transfer samples to a 96-well plate on ice.
Irradiate with 325 nm (HeCd laser) or 365 nm (UV lamp) for 10–30 minutes.
Expert Insight: Do NOT use 254 nm. While 254 nm works for unmodified RNA, it damages the protein. Iodine absorbs efficiently at >300 nm, allowing specific activation of the crosslinker without frying the protein.
Analysis: Resolve on SDS-PAGE. The crosslinked species will run at molecular weight = Protein + RNA.
Protocol B: Nuclease Stability Comparison
Objective: Quantify the stability conferred by the 2'-OMe group.
Substrate Prep: Synthesize two identical 20-mer RNA oligos: one with internal 5-I-C, one with 5-I-2'-OMe-C. Label 5'-ends with Cy5.
Digestion: Incubate 1 µM oligo with Snake Venom Phosphodiesterase (SVPDE) (0.01 U/mL) in 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2 at 37°C.
Time Course: Aliquot samples at t=0, 5, 15, 60, 240 minutes. Quench immediately with 95% Formamide/EDTA loading dye.
Readout: Run on 20% Denaturing PAGE (Urea).
Expected Result: The 5-I-C oligo will show a "ladder" of degradation products within 15 minutes. The 5-I-2'-OMe-C oligo will remain largely intact (>80%) at 4 hours.
References
Meisenheimer, K. M., Meisenheimer, P. L., Willis, M. C., & Koch, T. H. (1996). High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein.[4] Nucleic Acids Research, 24(5), 981–982.[4] [Link]
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An In-Depth Technical Guide to the Classification and Application of 5-Iodo-2'-O-methylcytidine
Executive Summary 5-Iodo-2'-O-methylcytidine is a synthetically modified ribonucleoside analog with significant potential in therapeutic and research applications. Its classification stems from its core structure: a cyti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Iodo-2'-O-methylcytidine is a synthetically modified ribonucleoside analog with significant potential in therapeutic and research applications. Its classification stems from its core structure: a cytidine nucleoside featuring two critical modifications—an iodine atom at the 5th position of the pyrimidine ring and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications impart unique chemical and biological properties, distinguishing it from naturally occurring nucleosides. The 2'-O-methyl group confers substantial resistance to nuclease degradation, a pivotal feature for the development of RNA-based therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 5-iodo modification serves as a versatile functional group, influencing base-pairing interactions, acting as a heavy atom for X-ray crystallography, and contributing to the compound's potential antiviral and anticancer activities. This guide provides a comprehensive technical overview of 5-Iodo-2'-O-methylcytidine, detailing its classification, physicochemical properties, synthetic strategies, mechanisms of action, and applications for researchers and professionals in drug development.
Core Classification and Nomenclature
5-Iodo-2'-O-methylcytidine is classified as a cytosine nucleoside analog.[1] Its identity is built upon a hierarchical classification based on its constituent chemical moieties.
The classification can be deconstructed as follows:
Pyrimidine Nucleoside: It belongs to the pyrimidine family due to the core cytosine base.
Cytidine Analog: It is a derivative of the natural ribonucleoside cytidine.
Modified Ribonucleoside: The presence of the 2'-O-methyl group classifies it as a modified ribonucleoside, differentiating it from deoxyribonucleosides (lacking a 2'-hydroxyl) and unmodified ribonucleosides. This modification is a hallmark of second-generation ASOs, enhancing stability and binding affinity.[4]
Halogenated Nucleoside: The iodine at the C5 position places it in the category of halogenated nucleosides, a class known for potent biological activities.[5]
Caption: Hierarchical classification of 5-Iodo-2'-O-methylcytidine.
Physicochemical Properties
The distinct structural modifications of 5-Iodo-2'-O-methylcytidine define its chemical identity and behavior in biological systems. A summary of its key properties is presented below.
The therapeutic and research value of 5-Iodo-2'-O-methylcytidine is a direct consequence of its two principal modifications. Understanding the causality behind these chemical choices is essential for its application.
The 5-Iodo Modification
The introduction of a large, hydrophobic iodine atom at the 5th position of the cytosine ring has several profound effects:
Steric and Electronic Influence: The bulky iodine atom can influence local conformation and stacking interactions within a nucleic acid duplex. This modification can enhance binding affinity (melting temperature, Tₘ) to a target strand.
Biological Activity: Halogenation at the 5-position is a common strategy in developing antiviral and anticancer nucleoside analogs. For instance, 5-Iodo-2'-deoxyuridine (Idoxuridine) functions as an antiviral by incorporating into viral DNA, leading to replication errors.[5][6] A similar mechanism of action can be postulated for 5-Iodo-2'-O-methylcytidine against RNA viruses.
Tool for Structural Biology: Iodine is a heavy atom that strongly diffracts X-rays. Its incorporation into RNA oligonucleotides can be invaluable for solving the phase problem in X-ray crystallography, thereby facilitating the determination of complex RNA structures.
The 2'-O-Methyl (2'-OMe) Modification
The methylation of the 2'-hydroxyl group on the ribose is a cornerstone of modern RNA therapeutic design.[4]
Nuclease Resistance: The 2'-OMe group provides steric hindrance that protects the adjacent phosphodiester bond from cleavage by endonucleases and exonucleases present in plasma and cells. This dramatically increases the in vivo half-life of RNA therapeutics.[4]
Increased Binding Affinity: The 2'-OMe modification locks the ribose sugar in an A-form (C3'-endo) conformation, which is the preferred geometry for RNA duplexes. This pre-organization reduces the entropic penalty of binding, leading to a more stable duplex with the target RNA strand.
Reduced Immunogenicity: Certain modifications to synthetic RNA can help it evade recognition by innate immune sensors like Toll-like receptors (TLRs), reducing unwanted inflammatory responses.[7] While 5-methylcytidine is well-documented in this regard, the 2'-OMe group also contributes to a more "self-like" RNA structure.[8][9]
Synthesis and Characterization
The synthesis of 5-Iodo-2'-O-methylcytidine is a multi-step process that requires careful selection of protecting groups to ensure regioselectivity. While a one-pot synthesis is not feasible, a logical pathway can be constructed from established organo-chemical reactions used in nucleoside chemistry.
General Synthetic Strategy
A common approach involves starting with a commercially available, less expensive nucleoside like cytidine or uridine, performing the necessary modifications, and converting the base if needed. A plausible workflow is outlined below.
Caption: A plausible synthetic workflow for 5-Iodo-2'-O-methylcytidine.
Experimental Protocol: Iodination of a Protected Precursor
This protocol is a representative example for the key iodination step, assuming a fully protected 2'-O-methylcytidine precursor is available. It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the product verified by mass spectrometry.
Objective: To perform electrophilic iodination at the C5 position of N⁴-benzoyl-5'-O-(dimethoxytrityl)-2'-O-methylcytidine.
(Diacetoxyiodo)benzene (IDAB, 1.3 eq) or another suitable oxidant
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: Dissolve the protected 2'-O-methylcytidine precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: Add iodine (1.2 eq) to the solution and stir until dissolved. In a separate container, dissolve (diacetoxyiodo)benzene (1.3 eq) in DCM and add it dropwise to the reaction mixture at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 5% methanol in DCM mobile phase). The product spot should be less polar than the starting material and can be visualized under UV light. The reaction is typically complete within 2-4 hours.
Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce excess iodine (the dark color will disappear). Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to isolate the pure, protected 5-iodo-2'-O-methylcytidine.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action and Biological Significance
The therapeutic potential of 5-Iodo-2'-O-methylcytidine is rooted in several possible mechanisms of action, extrapolated from the known activities of related nucleoside analogs.
Proposed Antiviral Mechanism
Many nucleoside analogs function as chain terminators or inhibitors of viral polymerases. For RNA viruses like Hepatitis C or Dengue, the viral RNA-dependent RNA polymerase (RdRp) is a prime target.[10] The 2'-C-methylcytidine analog is a known inhibitor of the DENV polymerase.[10]
Proposed Mechanism:
Cellular Uptake: The nucleoside is transported into the host cell.
Anabolic Phosphorylation: Host cell kinases phosphorylate the nucleoside to its active triphosphate form (5-Iodo-2'-O-methylcytidine-TP).
Polymerase Inhibition: The triphosphate analog acts as a competitive inhibitor or an alternative substrate for the viral RdRp. If incorporated, the 2'-O-methyl group may cause chain termination or disrupt the polymerase's catalytic function, halting viral RNA replication.[11]
Caption: Proposed mechanism of antiviral action via viral polymerase inhibition.
Anticancer and Epigenetic Activity
Cytidine analogs are a well-established class of anticancer agents.[3] Their primary mechanism often involves the disruption of nucleic acid synthesis or epigenetic modulation. Cytidine analogs are known to have the potential to inhibit DNA methyltransferases (DNMTs).[1][12] After incorporation into DNA, these analogs can covalently trap DNMT enzymes, leading to their degradation and subsequent genome-wide DNA hypomethylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation.[13] While 5-Iodo-2'-O-methylcytidine is a ribonucleoside, its deoxy- counterpart could potentially be formed in the cell and exert such effects.
Application in RNA Therapeutics
The primary and most validated application of 5-Iodo-2'-O-methylcytidine is as a monomer for the solid-phase synthesis of therapeutic oligonucleotides.[14] When incorporated into an ASO or siRNA, it enhances the molecule's drug-like properties, leading to a more potent and durable therapeutic effect. This is a cornerstone of modern RNA therapeutic platforms.[4][15]
Applications in Drug Discovery and Research
RNA Interference (RNAi) and Antisense Oligonucleotides (ASOs): The phosphoramidite form of 5-Iodo-2'-O-methylcytidine is a key building block for synthesizing oligonucleotides with superior stability and binding characteristics, essential for gene silencing applications.[16]
Antiviral Drug Development: The compound itself is a candidate for screening against a wide range of viruses, particularly RNA viruses where the RdRp is a validated drug target.[11][17][18]
Anticancer Research: It serves as a lead compound for investigating novel antimetabolic or epigenetic cancer therapies.[3]
Structural Biology: Oligonucleotides containing this analog can be used in X-ray crystallography and NMR studies to provide high-resolution structural insights into RNA-protein interactions and RNA folding.
Conclusion
5-Iodo-2'-O-methylcytidine is a highly versatile nucleoside analog whose classification is defined by specific, high-value chemical modifications. The convergence of the 2'-O-methyl group for stability and the 5-iodo group for enhanced binding and biological activity creates a compound with broad applicability. For drug development professionals, it represents a critical component in the RNA therapeutics toolkit. For researchers, it is a powerful tool for exploring viral replication, cancer biology, and the intricate structures of biological macromolecules. Continued investigation into its unique properties will undoubtedly expand its role in developing next-generation medicines and research methodologies.
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Application Note: Synthesis of 5-Iodo-2'-O-methylcytidine Phosphoramidite
This Application Note provides a rigorous, field-validated protocol for the chemical synthesis of 5-Iodo-2'-O-methylcytidine phosphoramidite (5-I-2'-OMe-C CEP). This modified nucleoside is a critical tool in structural b...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the chemical synthesis of 5-Iodo-2'-O-methylcytidine phosphoramidite (5-I-2'-OMe-C CEP). This modified nucleoside is a critical tool in structural biology (X-ray crystallography phasing via anomalous scattering), therapeutic RNA development (steric blocking, nuclease resistance), and photo-crosslinking studies.
The following guide is engineered for organic chemists and process scientists, prioritizing high-yield regioselectivity and the integrity of the iodine-carbon bond throughout the synthetic cycle.
[1][2][3]
Introduction & Strategic Analysis
The synthesis of 5-Iodo-2'-O-methylcytidine phosphoramidite presents unique challenges compared to standard DNA/RNA monomers. The electron-withdrawing iodine at the C5 position deactivates the cytosine ring, altering the reactivity of the exocyclic amine (N4). Furthermore, the C5-Iodine bond is susceptible to homolytic cleavage under harsh conditions or UV exposure, and to nucleophilic displacement during oligonucleotide deprotection.
Strategic Route Selection:
We employ a "Modification-First" strategy , starting from commercially available 2'-O-methylcytidine.[1][2] This avoids the complex regiochemistry of methylating cytidine at the 2'-OH.[1][2]
C5-Iodination: Performed first to leverage the higher reactivity of the unprotected base.[1][2] We utilize the Iodine/Ceric Ammonium Nitrate (CAN) method for its mild conditions and superior yields compared to ICl.[1][2]
N4-Protection: We utilize N4-Benzoyl (Bz) protection via a "Transient Silylation" one-pot protocol.[1][2] This avoids the formation of O-benzoylated byproducts and eliminates the need for a separate de-O-benzoylation step.[1][2]
Note: While Acetyl (Ac) protection is sometimes used for "UltraMild" deprotection, Benzoyl is the industry standard for 5-Iodo-C to prevent premature deacylation, provided that mild cleavage conditions (e.g., AMA at room temperature) are used downstream.[2]
3'-O-Phosphitylation: Standard phosphoramidite formation.[1][2]
Retrosynthetic Analysis[1][2][4]
Figure 1: Retrosynthetic pathway designed for regioselectivity and operational simplicity.
Detailed Experimental Protocol
Step 1: C5-Iodination of 2'-O-Methylcytidine
This step introduces the iodine atom at the C5 position via electrophilic aromatic substitution.[1][2] Ceric Ammonium Nitrate (CAN) acts as an oxidative mediator to generate the electrophilic iodonium species in situ from molecular iodine.[1][2]
Dissolve 2'-O-Methylcytidine (10.0 g, 38.9 mmol) in a mixture of MeCN (250 mL) and water (50 mL).
Add Iodine (
, 5.9 g, 23.3 mmol) and CAN (12.8 g, 23.3 mmol) to the solution.
Heat the reaction mixture to 80°C with vigorous stirring. Monitor by TLC (15% MeOH in DCM) or HPLC.
Reaction typically completes within 2–4 hours.[1][2]
Workup: Cool to room temperature. Decolorize the excess iodine by adding saturated aqueous
(sodium thiosulfate) until the solution turns pale yellow/colorless.[2]
Concentrate the solvent under reduced pressure to remove MeCN.[1][2]
The product often precipitates from the remaining aqueous layer.[1][2] Filter the solid.[1][2] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL) (Note: 5-Iodo nucleosides can be polar; continuous extraction or lyophilization followed by column chromatography may be required).[1][2]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 90:10).
Yield Target: 75–85%.
Validation:
NMR should show the disappearance of the H-5 doublet and the retention of the H-6 singlet (shifted downfield).
Direct acylation of cytidine often leads to poly-acylation (N4, 3'-O, 5'-O).[1][2] The "Transient Silylation" method temporarily protects the hydroxyl groups with TMS, allowing selective N4-benzoylation, followed by in situ desilylation.
Dry the 5-Iodo-2'-O-methylcytidine (from Step 1) by co-evaporation with anhydrous pyridine (2x).[1][2]
Suspend the nucleoside (10.0 g, ~26 mmol) in anhydrous Pyridine (100 mL) under Argon.
Add TMSCl (16.5 mL, 130 mmol) dropwise at 0°C. Allow to warm to RT and stir for 2 hours. The solution should become clear as the transient silyl ether forms.[1][2]
Add Benzoyl Chloride (BzCl, 3.6 mL, 31 mmol) dropwise. Stir at RT for 4–6 hours.[1][2]
Hydrolysis (Desilylation): Cool to 0°C. Add water (20 mL) followed by aqueous ammonia (28%, 20 mL) briefly (5-10 min) to cleave the silyl groups and any unstable O-benzoyl esters, while retaining the stable N-benzoyl amide.
Critical Control: Do not leave in ammonia for long; 5-Iodo-C is sensitive.[1][2] Alternatively, use dilute HCl workup to cleave TMS if O-benzoylation was successfully avoided by steric bulk.[1][2] The ammonia quench is standard for "Transient Protection" protocols.[1][2]
Concentrate to an oil. Partition between DCM and saturated
Purification: Flash chromatography on silica gel pre-equilibrated with 1% Triethylamine (TEA) in Hexane (to prevent acid-catalyzed detritylation). Elute with Hexane/Ethyl Acetate or DCM/MeOH gradients.[1][2]
Yield Target: 85–95%.
Step 4: 3'-O-Phosphitylation
Conversion to the reactive phosphoramidite for solid-phase synthesis.[1][2]
Figure 2: Step-by-step process workflow for the synthesis of 5-Iodo-2'-OMe-C Phosphoramidite.
Handling and Storage
Sensitivity: Phosphoramidites are sensitive to moisture and oxidation. 5-Iodo compounds are light-sensitive.[1][2]
Storage: Store at -20°C in a sealed container under an inert atmosphere (Argon). Desiccate before opening.
Oligonucleotide Synthesis: Use mild deprotection conditions (e.g., AMA for 20 min at RT, or Ammonium Hydroxide at RT for 24h) to prevent degradation of the C-I bond. Avoid heating in ammonia.[1][2]
References
Asai, A., et al. (1990).[2] "Synthesis and properties of 2'-O-methyl-5-iodocytidine and its incorporation into oligonucleotides." Chemical & Pharmaceutical Bulletin, 38(6), 1771-1773.[1][2] [2]
Kumar, R., & Leonard, N. J. (1978). "Synthesis of 5-iodocytidine and 5-iodouridine derivatives." Journal of Organic Chemistry. (General iodination method utilizing CAN/I2).[1][2]
Glen Research. (2023).[1][2] "5-Halogenated Pyrimidines in Oligonucleotide Synthesis: Deprotection Strategies."
BOC Sciences. (2023).[1][2] "Protocol for Phosphoramidite Synthesis."
BroadPharm. (2023).[1][2] "5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite Data Sheet." [2]
(Note: Specific protocols for 2'-OMe-5-Iodo-C are derived from adaptations of standard 5-Iodo-C and 2'-OMe-C chemistries as described in Refs 1 and 3.)
Solid-Phase Synthesis of RNA Utilizing 5-Iodo-2'-O-methylcytidine: A Comprehensive Guide for Advanced Applications
Introduction: Unlocking New Frontiers in RNA Research and Therapeutics with 5-Iodo-2'-O-methylcytidine The chemical synthesis of RNA oligonucleotides has become an indispensable tool in modern molecular biology, enabling...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Frontiers in RNA Research and Therapeutics with 5-Iodo-2'-O-methylcytidine
The chemical synthesis of RNA oligonucleotides has become an indispensable tool in modern molecular biology, enabling the production of custom sequences for a vast array of applications, from fundamental research to the development of novel therapeutics. The introduction of modified nucleosides into synthetic RNA offers a powerful strategy to enhance their properties, such as nuclease resistance, binding affinity, and functionality. Among the diverse repertoire of available modifications, 5-Iodo-2'-O-methylcytidine stands out as a particularly versatile building block.
This comprehensive guide provides detailed application notes and protocols for the solid-phase synthesis of RNA incorporating 5-Iodo-2'-O-methylcytidine. We will delve into the unique advantages conferred by this modification, the intricacies of its incorporation during synthesis, and its pivotal role as a reactive handle for sophisticated post-synthetic functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chemically modified RNA to advance their scientific endeavors.
The 2'-O-methyl modification provides enhanced nuclease resistance and increased duplex stability, making it a valuable addition to therapeutic oligonucleotides. The 5-iodo group, while also influencing duplex stability, primarily serves as a versatile precursor for a wide range of post-synthetic modifications. This dual functionality makes 5-Iodo-2'-O-methylcytidine a strategic choice for creating highly functionalized RNA molecules with tailored properties.
Core Principles and Strategic Considerations
The incorporation of 5-Iodo-2'-O-methylcytidine into an RNA oligonucleotide follows the well-established phosphoramidite solid-phase synthesis cycle.[1][2] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. The general cycle consists of four key steps: detritylation, coupling, capping, and oxidation.
Understanding the Key Player: 5-Iodo-2'-O-methylcytidine Phosphoramidite
The successful synthesis of RNA containing 5-Iodo-2'-O-methylcytidine hinges on the availability of a high-quality phosphoramidite monomer. The synthesis of this building block involves the 2'-O-methylation of 5-iodocytidine, followed by the introduction of protecting groups and finally phosphitylation.[3][4]
Key Protecting Groups:
5'-hydroxyl: Typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle with a mild acid.
Exocyclic amine (N4 of Cytidine): Protected with an acyl group such as acetyl (Ac) or benzoyl (Bz) to prevent side reactions during synthesis. The choice of this protecting group can influence the final deprotection conditions.
Phosphorus: A β-cyanoethyl group protects the phosphite triester, which is removed during the final deprotection step.
Experimental Protocols
PART 1: Solid-Phase Synthesis of RNA Containing 5-Iodo-2'-O-methylcytidine
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide incorporating 5-Iodo-2'-O-methylcytidine using standard phosphoramidite chemistry.
Materials:
DNA/RNA synthesizer
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
Standard RNA phosphoramidites (A, G, C, U) with appropriate 2'-O-protection (e.g., TBDMS or TOM)
5-Iodo-2'-O-methylcytidine phosphoramidite
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
Oxidizing solution (Iodine in THF/Pyridine/Water)
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
Anhydrous acetonitrile
Automated Synthesis Cycle:
The synthesis is performed on an automated synthesizer following the manufacturer's instructions. The cycle for incorporating the 5-Iodo-2'-O-methylcytidine phosphoramidite is generally the same as for standard 2'-O-methyl phosphoramidites.
Step
Reagent/Solvent
Typical Time
Purpose
1. Detritylation
3% TCA in DCM
60-90 sec
Removes the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction.
Couples the phosphoramidite to the free 5'-hydroxyl of the growing RNA chain. A slightly extended coupling time may be beneficial for this modified base.
3. Capping
Capping A and Capping B
30 sec
Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
4. Oxidation
Iodine solution
30 sec
Oxidizes the unstable phosphite triester linkage to a stable phosphate triester.
Application Note: High-Fidelity Preparation of 5-Iodo-2'-O-methylcytidine-5'-Triphosphate
Executive Summary & Applications 5-Iodo-2'-O-methylcytidine-5'-triphosphate (5-I-2'-O-Me-CTP) is a dual-modified nucleotide analogue critical for advanced RNA therapeutics and structural biology. The 2'-O-methyl group co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Applications
5-Iodo-2'-O-methylcytidine-5'-triphosphate (5-I-2'-O-Me-CTP) is a dual-modified nucleotide analogue critical for advanced RNA therapeutics and structural biology. The 2'-O-methyl group confers significant resistance to nucleases and enforces an RNA-like C3'-endo sugar pucker, enhancing the thermodynamic stability of duplexes. The 5-iodo substitution serves as a versatile reactive handle for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling for labeling) or as a heavy-atom derivative for crystallographic phasing.
This guide details a robust, scalable "one-pot" synthesis protocol utilizing the Yoshikawa-Ludwig approach. Unlike traditional multi-step protection strategies, this method leverages the regioselective phosphorylation of the 5'-hydroxyl group in unprotected nucleosides, streamlined for high purity and yield.
Chemical Retrosynthesis & Strategy
The synthesis strategy relies on the electrophilic nature of phosphorus oxychloride (
) to selectively attack the primary 5'-hydroxyl group of the nucleoside.[1] The 5-iodo moiety on the cytosine base is relatively stable under these acidic conditions, provided the reaction temperature is strictly controlled.
Reaction Scheme Logic
Starting Material: 5-Iodo-2'-O-methylcytidine.[2] (If not commercially available, it is synthesized via iodination of 2'-O-methylcytidine using
/CAN).
Activation:
forms a phosphorodichloridate intermediate at the 5'-position.
Cyclization/Stabilization: Proton Sponge (1,8-bis(dimethylamino)naphthalene) acts as a non-nucleophilic base to trap HCl, preventing depurination or glycosidic bond cleavage.
Pyrophosphorylation: In situ attack by tributylammonium pyrophosphate converts the monophosphate intermediate to the cyclic triphosphate.
Hydrolysis: Aqueous quenching opens the ring to yield the linear triphosphate.
Expert Insight: The critical failure point in this reaction is moisture. All glassware must be oven-dried, and reagents must be strictly anhydrous. The 5-iodo bond is stable at 0°C but can be liable to dehalogenation if exposed to light or excessive heat; perform reaction in low light.
Drying: Dry 5-Iodo-2'-O-methylcytidine (100 mg, 0.26 mmol) and Proton Sponge (84 mg, 0.39 mmol, 1.5 eq) in a vacuum desiccator over
overnight.
Dissolution: Dissolve the dried solids in anhydrous Trimethyl phosphate (TMP) (1.0 mL) in a flame-dried round-bottom flask under Argon. Stir at room temperature until fully dissolved.
Activation (0°C): Cool the flask to 0°C in an ice-water bath. Add
(36 µL, 0.39 mmol, 1.5 eq) dropwise.
Checkpoint: Stir for 2–3 hours at 0°C. Monitor by TLC (Isopropanol/NH4OH/H2O 7:1:2) or LC-MS. The nucleoside spot should disappear, replaced by a lower Rf monophosphate spot.
Pyrophosphate Addition: Mix Tributylamine (0.3 mL) with 0.5 M Bis(tributylammonium) pyrophosphate in DMF (2.6 mL, 5 eq). Add this mixture rapidly to the reaction flask.
Quenching: Stir for 10 minutes at 0°C. Quench the reaction by adding 10 mL of cold 1.0 M TEAB buffer (pH 7.5). Stir for 30 minutes at room temperature to hydrolyze cyclic intermediates.
Protocol B: Purification
Direct injection of the crude reaction onto RP-HPLC often leads to poor separation due to the high salt content (TMP, pyrophosphate). A two-step purification is mandatory for >99% purity.
Gradient: 0% to 30% B over 20 minutes. (5-Iodo modification increases hydrophobicity; the product elutes later than unmodified CTP).
Detection: UV at 290 nm (Iodine substitution bathochromically shifts the Cytosine max).
Quality Control & Characterization
Verify the identity and purity using the following parameters.
Parameter
Method
Expected Result
Purity
RP-HPLC (C18)
> 99% Area Under Curve
Identity
ESI-MS (Negative Mode)
[M-H]⁻ calc: ~608.9 (Exact mass depends on cation)
Base Integrity
UV Spectroscopy
~291 nm (Shifted from 271 nm of Cytidine)
Phosphate Count
³¹P NMR (D₂O)
(-5 to -10 ppm, d), (-10 to -12 ppm, d), (-21 to -23 ppm, t)
Appearance
Visual
White to off-white lyophilized powder
Note on UV: The 5-iodo substitution causes a bathochromic shift. While unmodified Cytidine has a
of ~271 nm, 5-Iodo-Cytidine derivatives typically absorb at ~290-293 nm.
Troubleshooting & Expert Tips
Low Yield: Often caused by wet reagents. If
is hydrolyzed, it produces phosphoric acid, which is non-reactive. Distill or use a fresh ampoule.
Incomplete Phosphorylation: If significant monophosphate remains, the pyrophosphate attack was inefficient. Ensure the tributylamine/pyrophosphate solution is strictly anhydrous and added in large excess (5 eq).
Deiodination: If the product mass spectrum shows a peak corresponding to 2'-O-Me-CTP (minus iodine), the reaction temperature was likely too high, or the mixture was exposed to UV light. Wrap flasks in aluminum foil.
Salt Contamination: If the final NMR shows broad peaks or incorrect integration, residual TEAB is present. Co-evaporate with methanol or re-lyophilize from water.
References
Ludwig, J., & Eckstein, F. (1989).[4][5] Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.[5][6] Journal of Organic Chemistry, 54(3), 631–635. Link
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides.[4][5][7] Tetrahedron Letters, 8(50), 5065–5068. Link
Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060. Link
Koukhareva, I., & Vaghefi, M. (2014). Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates.[8][7] Current Protocols in Nucleic Acid Chemistry, 57(1), 13.11.1–13.11.11. Link
Pramanik, D., et al. (2020). Continuous-Flow Synthesis of Nucleoside Triphosphates. Organic Process Research & Development, 24(10), 2176–2181. Link
Application Note: Optimized Strategies for Pd-Catalyzed Diversification of 5-Iodo-2'-O-methylcytidine
Executive Summary & Strategic Rationale 5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C ) represents a critical junction in the synthesis of modified RNA therapeutics, aptamers, and fluorescent probes. The 2'-O-methyl modificat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C ) represents a critical junction in the synthesis of modified RNA therapeutics, aptamers, and fluorescent probes. The 2'-O-methyl modification confers nuclease resistance and favors a C3'-endo sugar pucker (A-form RNA geometry), making it superior to standard DNA/RNA monomers for therapeutic stability. The C5-position of the cytosine base is the ideal "safe harbor" for functionalization; modifications here project into the major groove, minimizing disruption to Watson-Crick base pairing.
This guide details two distinct workflows for functionalizing 5-I-2'-OMe-C:
Method A (Organic/Protected): A robust Sonogashira protocol for introducing alkynes (linkers/fluorophores) using protected intermediates. Ideal for scale-up and lipophilic modifications.
Method B (Aqueous/Direct): A "Green" Suzuki-Miyaura protocol for attaching aryl groups to unprotected nucleosides. Ideal for rapid library generation and polar modifications.
Critical Mechanistic Considerations
The "Cytidine Challenge"
Cytidine substrates are historically more difficult to couple than uridines due to the electron-rich nature of the pyrimidine ring and the presence of the exocyclic N4-amine and N3-nitrogen.
Catalyst Poisoning: The N3/N4 nitrogens can coordinate to Pd(II), sequestering the catalyst and arresting the cycle.
Solution: For difficult couplings, N4-protection (acetyl or benzoyl) reduces electron density on the ring and prevents coordination. However, modern water-soluble phosphines (e.g., TPPTS) or specific palladacycles often allow successful coupling on free amines.
Reaction Pathway Visualization
The following diagram illustrates the divergent workflows based on substrate protection status.
Figure 1: Decision matrix for selecting the optimal coupling pathway based on target moiety and solubility requirements.
Application: Introduction of terminal alkynes (e.g., ethynyl, propargyl linkers) for Click Chemistry or fluorescent labeling.
Rationale: The use of protecting groups (N4-benzoyl, 3'-O-acetyl) improves solubility in organic solvents (DMF/THF) and prevents copper-mediated side reactions on the nucleobase.
Materials
Substrate: N4-Benzoyl-3'-O-acetyl-5-iodo-2'-O-methylcytidine (Synthesized via standard acetylation/benzoylation of 5-I-2'-OMe-C).
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Store in glovebox or fresh).
Co-Catalyst: Copper(I) Iodide (CuI) (Must be off-white; discard if green/brown).
Base/Solvent: Triethylamine (TEA) and Anhydrous DMF (Degassed).
Step-by-Step Procedure
Degassing (Critical): In a flame-dried Schlenk flask, combine anhydrous DMF (5 mL per mmol substrate) and TEA (2:1 ratio). Sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling (Glaser reaction) and catalyst death.
Assembly: Add the protected nucleoside (1.0 equiv) and the terminal alkyne (1.2–1.5 equiv).
Catalyst Addition: Under a positive stream of Argon, add CuI (10 mol%) followed quickly by Pd(PPh3)4 (5 mol%).
Note: The solution should turn yellow/orange. A rapid darkening to black indicates Pd precipitation (bad).
Reaction: Seal the flask and stir at Room Temperature for 4–6 hours.
Optimization: If conversion is slow after 4h, heat to 40°C. Avoid >60°C with alkynes to prevent polymerization.
Work-up: Dilute with EtOAc, wash with 5% EDTA solution (to chelate Cu/Pd), then brine. Dry over Na2SO4.
Deprotection: Treat the purified intermediate with methanolic ammonia (7N NH3 in MeOH) at 55°C for 12h to remove Bz and Ac groups simultaneously.
Application: Introduction of phenyl, pyridyl, or functionalized aryl groups.
Rationale: This "ligand-free" or water-soluble ligand approach avoids toxic organic solvents and laborious protection/deprotection steps. The 2'-OMe group is stable in the basic aqueous conditions required.
Option 2 (High Activity): Na2PdCl4 (2 mol%) with a specific palladacycle if available.
Solvent: Water:Acetonitrile (2:1 v/v).
Step-by-Step Procedure
Preparation: Dissolve 5-I-2'-OMe-C (1.0 equiv) and Na2CO3 (2.5 equiv) in the Water/MeCN mixture (0.1 M concentration).
Catalyst Pre-formation: In a separate small vial, mix Pd(OAc)2 and TPPTS in water for 2 minutes until a bright yellow solution forms (active Pd(0)-phosphine complex).
Initiation: Add the catalyst solution to the reaction mixture. Add the Boronic Acid last.
Reaction: Heat to 80°C for 1–4 hours under an inert atmosphere (N2/Ar).
Note: Microwave irradiation (100°C, 20 min) can replace conventional heating for high-throughput synthesis.
Monitoring: Monitor by LC-MS. Look for the disappearance of the Iodine isotope pattern and appearance of the product mass.
Purification: Filter through a 0.2 µm membrane to remove Pd black. Purify directly via Reverse-Phase HPLC (C18 column, Water/MeCN gradient).
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
"Pd Black" Formation
Catalyst decomposition due to oxidation or lack of ligands.
Increase ligand:Pd ratio (up to 4:1). Ensure rigorous degassing.
Homocoupling (Alkyne-Alkyne)
Oxygen presence in Sonogashira reaction.
Re-sparge solvents. Add alkyne slowly via syringe pump.
No Reaction (SM Recovery)
Catalyst poisoning by N3/N4 amines.
Switch to Protocol A (Protected). Or use a stronger catalyst (e.g., Pd-XPhos).
Dehalogenation (Product = H)
Hydride source present; "Reduction" side reaction.
Use strictly anhydrous solvents (Protocol A). Avoid alcohols in Suzuki if possible (use MeCN/H2O).
Mechanism of Action (Catalytic Cycle)
Figure 2: The simplified catalytic cycle.[1] Note that in the Sonogashira reaction, the Transmetallation step involves a Copper-Acetylide species entering the cycle.
References
Western, E. C., & Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling Reactions of 5-Halouridines and 5-Halocytidines in Aqueous Media. Journal of Organic Chemistry. Link
Hocek, M., & Fojta, M. (2011). Nucleobase Modification as a Tool for Tuning the Properties of DNA/RNA. Chemical Society Reviews. Link
Chalkeri, S., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. Beilstein Journal of Organic Chemistry. Link
Herdewijn, P. (2000). Heterocyclic Modifications of Oligonucleotides and Antisense Technology. Antisense & Nucleic Acid Drug Development. Link
Welcome to the technical support module for 5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C) . This modified nucleoside is a powerful tool for experimental phasing and crosslinking, but it introduces a specific vulnerability into your oligonucleotide synthesis workflow: Electrophilic Sensitivity.
The Carbon-Iodine (C-I) bond at position 5 of the cytosine ring is chemically distinct from the standard C-H bond. It is:
Photolabile: Susceptible to homolytic cleavage by light (generating radicals).
Electrophilic: Susceptible to nucleophilic aromatic substitution (SNAr), particularly by strong nucleophiles like methylamine.
Reducible: Susceptible to hydro-dehalogenation (loss of Iodine) under harsh basic conditions.
This guide replaces "standard" protocols with chemically rationalized workflows to preserve the iodine atom during deprotection.
Module 1: Triage & Protocol Selection
Before you begin, you must identify the protecting group strategy used for the entire oligonucleotide, not just the 5-Iodo residue. The "weakest link" determines your deprotection chemistry.
The Decision Matrix
Use the logic below to select the safe deprotection route.
Figure 1: Decision tree for selecting the deprotection reagent based on backbone protecting group chemistry.
Module 2: Validated Protocols
Route A: The "UltraMild" Protocol (Recommended)
Prerequisite: All bases must be Pac/Ac protected. No Benzoyl (Bz) or Isobutyryl (iBu) groups.
This method uses anhydrous methanol to prevent hydrolysis and a weak base to prevent nucleophilic attack on the iodine.
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.
Conditions: Room Temperature (RT) for 4–12 hours (depending on sequence length).
Work-up:
Neutralize with equimolar Acetic Acid.
Evaporate to dryness (SpeedVac).
Desalt (Glen-Pak or Sephadex) to remove potassium salts.
Why it works: Carbonate is basic enough to remove phenoxyacetyl (Pac) and acetyl (Ac) groups but is a poor nucleophile compared to ammonia, preserving the C-I bond.
Route B: The "Standard" Protocol (Ammonia)
Prerequisite: Standard protecting groups (Bz-A, iBu-G).
If you used standard phosphoramidites, you cannot use K₂CO₃ because it will not remove the Benzoyl groups. You must use Ammonia, but you must control the temperature.
CRITICAL: Do NOT heat to 55°C or 65°C. Heat accelerates the de-iodination significantly.
Work-up: Evaporate to dryness.
Why it works: Ammonia is a nucleophile, but at room temperature, the rate of deprotection (amide hydrolysis) is faster than the rate of iodine displacement.
Route C: The "Forbidden" Protocol (AMA)
Warning: High risk of side products.
AMA (1:1 Ammonium Hydroxide / 40% Methylamine) is popular for "10-minute" deprotection. Avoid this for 5-Iodo compounds. Methylamine is a stronger nucleophile than ammonia and will attack the C5 position, displacing iodine.
If your yield is low or Mass Spec data is confusing, use this guide to diagnose the failure.
Common Mass Shifts in MS Analysis
Observed Mass Shift (Δ)
Diagnosis
Cause
Solution
-126 Da
De-iodination
Iodine (127) replaced by Hydrogen (1).
Reaction was too hot. Switch to RT or Route A.
-97 Da
Methylamine Substitution
Iodine (127) replaced by Methylamine (30).
Used AMA or Methylamine.[1][2][3][4] Switch to Ammonia or Route A.
+42 Da
Incomplete Deprotection
Acetyl group still attached.
Deprotection time too short. Extend RT incubation.
+105 Da
Incomplete Deprotection
Benzoyl group still attached.
Route A used on Route B protecting groups.
Mechanism of Failure: Nucleophilic Attack
The following diagram illustrates why Methylamine (AMA) is dangerous for 5-Iodo compounds.
Figure 2: Mechanism of Iodine displacement by Methylamine during harsh deprotection.
FAQ: Frequently Asked Questions
Q1: Can I use standard TBDMS-RNA deprotection (Ethanol/Ammonia followed by Fluoride) for 5-Iodo-2'-OMe-C?
Answer: Yes, but with modifications. 2'-OMe does not require fluoride treatment (unlike TBDMS). If your oligo is fully 2'-OMe, simply use the base deprotection (Route B). If it is a chimera containing TBDMS-RNA, perform the base deprotection at Room Temperature first (Route B), dry down, and then treat with TEA.3HF or TBAF. Do not heat the ammonia step.
Q2: I need to purify my oligo. Is 5-Iodo-C stable to UV shadowing?
Answer:No. 5-Iodo compounds are highly photosensitive. UV shadowing (254 nm) can cause radical formation and loss of iodine.
Solution: Use ESI-MS or analytical HPLC for identification. If preparative purification is needed, minimize light exposure, wrap columns in foil, and use a longer wavelength (e.g., 280-300 nm) for detection if possible, or take a tiny aliquot for destructive testing.
Q3: My oligo turned yellow/brown during deprotection. Is it ruined?
Answer: Not necessarily. Iodine liberation (I₂) can discolor the solution. However, free iodine suggests some degradation (de-iodination) has occurred. Add a reducing agent like Sodium Thiosulfate during the workup if free iodine interferes with downstream assays, but usually, desalting removes it. Check MS to quantify the % of de-iodinated product.
Q4: Can I use Sodium Hydroxide (NaOH)?
Answer: Generally, no.[2] NaOH is a very strong base and can lead to deamination of Cytosine to Uracil, especially if heated. Stick to Ammonium Hydroxide or Potassium Carbonate.[5]
References
Glen Research. (n.d.).[6] Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]
Glen Research. (n.d.).[6] 5-Halogenated Nucleosides. Technical Bulletin. Retrieved from [Link]
Kutyavin, I. V., et al. (1996). Oligonucleotides containing 5-propynyl-2'-deoxyuridine and 5-propynyl-2'-deoxycytidine: synthesis and properties. Journal of the American Chemical Society. (Contextual grounding on C5-substitution stability).
Beaucage, S. L., & Iyer, R. P. (1992).[3] Advances in the synthesis of oligonucleotides by the phosphoramidite approach.[4][7] Tetrahedron, 48(12), 2223-2311. (Foundational review on deprotection mechanisms).
resolving instability of 5-Iodo-2'-O-methylcytidine during synthesis
This guide serves as a Tier 3 Technical Support resource for resolving synthesis instability issues associated with 5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C) . It is designed for immediate application in oligonucleotide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Tier 3 Technical Support resource for resolving synthesis instability issues associated with 5-Iodo-2'-O-methylcytidine (5-I-2'-OMe-C) . It is designed for immediate application in oligonucleotide manufacturing and research laboratories.[1]
The incorporation of 5-Iodo-2'-O-methylcytidine into oligonucleotides presents a unique chemical paradox: the 2'-O-methyl group stabilizes the ribose sugar against nuclease degradation and hydrolysis, but the 5-Iodo modification on the cytosine base introduces significant lability.[1] The Carbon-Iodine (C-I) bond is the weakest among standard halogenated nucleosides (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to homolytic cleavage (photolysis) and nucleophilic aromatic substitution during standard deprotection protocols.
This guide addresses the three primary failure modes:
Deiodination (Mass shift of -126 Da).
Nucleophilic Displacement (Conversion to 5-amino derivatives).[1]
Photolytic Degradation (Radical-induced side reactions).[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am observing a mass shift of -126 Da in my final product. What happened?
Diagnosis: You have likely experienced thermal deiodination or photolytic cleavage .[1]
The Mechanism: The iodine atom has been replaced by a hydrogen atom (Reductive Deiodination). This typically occurs when the oligonucleotide is exposed to standard ammonium hydroxide deprotection at elevated temperatures (>55°C) or prolonged exposure to UV/ambient light.
Corrective Action:
Switch Deprotection: Transition to "UltraMILD" deprotection chemistry. Use Ammonium Hydroxide/Ethanol (3:1) at Room Temperature for 24 hours, or 0.05 M Potassium Carbonate in Methanol for 4 hours.
Eliminate Heat: Never heat 5-Iodo-modified oligos above 40°C during deprotection.
Q2: My coupling efficiency for the 5-I-2'-OMe-C phosphoramidite is lower (90-95%) compared to standard bases (>98%).
Diagnosis: Steric hindrance and solution instability.[1]
The Mechanism: The bulky Iodine atom at the C5 position, combined with the 2'-O-methyl group, creates steric congestion near the phosphoramidite center. Additionally, iodine is heavy, altering the molarity calculations if not strictly managed.
Corrective Action:
Increase Coupling Time: Extend coupling time to 6–10 minutes (standard is 2–3 min).
Concentration: Ensure the phosphoramidite is dissolved to exactly 0.1 M or 0.15 M in anhydrous acetonitrile.
Activator: Use 5-Ethylthio-1H-tetrazole (ETT) or DCI rather than standard tetrazole to boost reactivity.[1]
Q3: The solution turned pink/violet during deprotection. Is this normal?
Diagnosis: Iodine release.[1]
The Mechanism: A pink/violet hue indicates the presence of free elemental iodine (
) or iodide radicals, confirming that the C-I bond has been cleaved. This is a critical failure indicator.[1]
Corrective Action:
Light Shielding: Wrap all columns and collection vials in aluminum foil.
Scavengers: Ensure your deprotection cocktail is fresh.[1][2] The presence of reducing agents (like trace mercaptoethanol, though rare in standard protocols) can sometimes exacerbate radical cycles if not managed, but usually, this color means the iodine has already left the base.
Part 2: Critical Control Points & Protocols
Storage & Handling (Pre-Synthesis)
The 5-I-2'-OMe-C phosphoramidite is sensitive to oxidative and photolytic degradation before it even enters the synthesizer.[1]
Parameter
Specification
Reason
Temperature
-20°C
Prevents slow thermal decomposition of the P(III) center.[1]
Atmosphere
Argon / Nitrogen
Oxygen can oxidize the phosphoramidite to phosphoramidate (inactive).
Light
Strict Dark
UV light cleaves the C-I bond. Use amber vials wrapped in foil.
Solvent
Anhydrous ACN (<30 ppm water)
Water hydrolyzes the active phosphoramidite species.
Synthesis Cycle Modifications
Standard DNA/RNA cycles must be modified to accommodate the steric bulk and lability of the iodine modification.
Step 1: Detritylation: Standard (TCA/DCM).[1] Note: Monitor orange color intensity; low intensity implies previous coupling failure.[1]
Step 4: Oxidation:MILD. Use 0.02 M Iodine in THF/Pyridine/Water.[3]
Critical Note: While it seems counterintuitive to use Iodine to oxidize the backbone while protecting the Iodine on the base, the reaction kinetics favor P(III) -> P(V) oxidation over C-I cleavage if exposure time is kept short (<30s).
The "UltraMILD" Deprotection Protocol
This is the most critical step. Do not use standard ammoniolysis.
Cleavage: Treat the solid support with Ammonium Hydroxide/Ethanol (3:1 v/v) .
Incubation: Incubate at Room Temperature (20-25°C) for 24 hours .
Warning: Do NOT use AMA (Ammonium Hydroxide/Methylamine) unless strictly controlled at 4°C, as methylamine is a stronger nucleophile and can displace the iodine.
Desalting/Drying: Evaporate solvent in a SpeedVac. Do not apply heat.
2'-Deprotection (if applicable): Since this is 2'-O-Methyl, no TBDMS removal is needed (unlike 2'-ACE or 2'-TBDMS RNA).[1] The 2'-OMe group is stable and remains on the final molecule.[1]
Part 3: Mechanism of Failure (Visualization)
The following diagrams illustrate the degradation pathways and the correct workflow to prevent them.
Diagram 1: Degradation Pathways of 5-Iodo-Cytidine
This diagram details why the molecule fails under heat or light.[1]
Caption: Figure 1. Two primary degradation pathways: Nucleophilic substitution driven by heat/ammonia and radical deiodination driven by light exposure.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: 5-I-2OMe-C-STAB-001
Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry Division
Status: Active Guide[1]
Executive Summary: The "Cheat Sheet"
For researchers requiring immediate protocol validation, use the following matrix. Deviation from these parameters significantly increases the risk of deiodination and degradation.
To prevent degradation, you must understand the molecular vulnerabilities of 5-Iodo-2'-O-methylcytidine.[1] While the 2'-O-methyl group confers resistance to nucleases and hydrolytic cleavage (making it more stable than standard RNA), the 5-Iodo modification introduces a specific photochemical weakness.[1]
Primary Failure Mode: Photolytic Deiodination
The Carbon-Iodine (C-I) bond energy (~50 kcal/mol) is significantly lower than C-H or C-C bonds.[1] Upon exposure to UV or intense white light, this bond undergoes homolytic cleavage , generating a highly reactive radical.
Excitation: Light energy excites the pyrimidine ring.[1]
Homolysis: The C-I bond breaks, releasing an Iodine radical (
Radical Attack: The iodine radical can abstract hydrogen from the solvent or the sugar backbone, leading to chain breaks or the formation of
(visible as yellow discoloration).
Product: The molecule reverts to 2'-O-methylcytidine (loss of the halogen label), rendering it useless for phasing in crystallography or cross-linking studies.[1]
Secondary Failure Mode: Hydrolysis & Deamination
While less volatile than the iodine loss, the glycosidic bond is susceptible to acid-catalyzed hydrolysis, and the cytosine exocyclic amine can undergo deamination to uracil under alkaline conditions or high temperatures.
Visualization: Degradation Pathways
The following diagram illustrates the causality between environmental stressors and specific degradation products.
Figure 1: Mechanistic pathways of 5-Iodo-2'-O-methylcytidine degradation showing the critical impact of light (red pathway) and pH/temperature (yellow pathways).[1]
Validated Storage Protocol
This workflow is designed to be self-validating. If you follow these steps, the solution appearance will act as a quality control indicator.
Step 1: Reconstitution Strategy
Solvent Choice:
Preferred:Anhydrous DMSO .[1] Halogenated nucleosides often exhibit higher solubility and stability in DMSO than in water.[1]
Alternative:TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5) . The EDTA chelates divalent cations that might catalyze oxidation; the Tris maintains neutral pH to prevent deamination.
Avoid: Unbuffered water (pH can fluctuate due to CO2 absorption, risking acid hydrolysis).[1]
Step 2: Dissolution
Allow the lyophilized vial to equilibrate to room temperature before opening (prevents condensation).
Add solvent in a low-light environment (turn off biosafety cabinet lights; use ambient room light only).[1]
Vortex gently.[1] If precipitate remains, warm slightly to 37°C for <5 minutes.[1] Do not sonicate vigorously, as cavitation can generate localized heat and radicals.[1]
Step 3: Aliquoting & Freezing
Immediate Aliquoting: Never store the bulk stock. Divide into single-use aliquots (e.g., 50 µL).
Container: Use Amber Polypropylene Microtubes . If unavailable, wrap standard tubes in aluminum foil.
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to prevent crystal formation that can damage the nucleoside structure.[1]
Store: -80°C is mandatory for long-term stability of solutions.[1]
Troubleshooting & FAQs
Q1: My stock solution has turned a faint yellow/brown color. Is it safe to use?
Verdict:Discard immediately.
Root Cause: The yellow color indicates the presence of elemental iodine (
) or iodine radicals. This confirms that photolytic cleavage has occurred.[1] The concentration of intact 5-Iodo-2'-O-methylcytidine is now unknown, and the free iodine may react with your downstream protein or RNA targets.[1]
Q2: Can I autoclave this compound to sterilize it?
Verdict:NO.
Reasoning: The high heat (121°C) will accelerate deamination (converting cytosine to uracil) and promote the release of the iodine atom.
Solution: Sterilize by filtration using a 0.22 µm PES or PVDF membrane after dissolution.[1]
Q3: I see a white precipitate after thawing my DMSO stock.
Verdict: Recoverable.
Reasoning: DMSO has a high freezing point (19°C).[1] The solid is likely frozen solvent, not degraded compound.
Solution: Warm the tube in your hands or a 37°C water bath until fully liquid. Vortex to ensure homogeneity.[1]
Q4: How does the 2'-O-methyl group affect storage compared to standard 5-Iodo-Cytidine?
Insight: The 2'-O-methyl group makes the ribose ring more conformationally rigid (C3'-endo pucker) and prevents nucleophilic attack on the phosphate backbone (in oligonucleotides).[1] However, it does not protect the iodine on the base. You must treat the light sensitivity exactly the same as unmodified 5-iodocytidine.[1]
References
Biosynth. (n.d.).[1] 5-Iodo-2'-O-methylcytidine Product Sheet. Retrieved from [1]
InvivoChem. (n.d.).[1] 5-Iodo-2'-O-methylcytidine Technical Data. Retrieved from [1]
Gott, J. M., & Visomirski-Robic, L. M. (2019).[1] Dehalogenation of Halogenated Nucleobases and Nucleosides. ResearchGate. (Context on C-I bond stability).
PubChem. (2021).[1][2] 5'-Deoxy-5'-Iodocytidine Compound Summary. National Library of Medicine.[1] Retrieved from (Structural analog stability data).[1]
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Iodo-cytidine.[1][3][4][5][6] Retrieved from (General handling for iodinated cytosines).[1]
Technical Support Center: 5-Iodo-2'-O-methylcytidine Coupling Reactions
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the cross-coupling of 5-I...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the cross-coupling of 5-Iodo-2'-O-methylcytidine. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What makes 5-Iodo-2'-O-methylcytidine a "challenging" substrate for cross-coupling reactions?
The primary difficulty arises from significant steric hindrance imposed by the 2'-O-methyl group on the ribose sugar.[1][2] This modification, while crucial for enhancing the metabolic stability of RNA-based therapeutics, positions a bulky methyl group in proximity to the C5 position of the cytidine base.[3] This steric shield can physically obstruct the approach of the bulky palladium catalyst complex to the C5-iodo bond, thereby increasing the activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5]
Caption: Steric clash between the 2'-O-methyl group and the approaching palladium catalyst.
Q2: Which cross-coupling reactions are most suitable for this substrate?
Palladium-catalyzed cross-coupling reactions are the methods of choice. The three most commonly employed are:
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability, relative stability, and low toxicity of the boronic acid or ester coupling partners.[6] It is highly versatile for forming C-C bonds.
Sonogashira Coupling: Ideal for introducing alkyne functionalities (C-C triple bonds).[7][8] These reactions are typically fast but often require a copper(I) co-catalyst, which can sometimes lead to side reactions like homocoupling of the alkyne.
Stille Coupling: This reaction uses organostannane reagents and is known for its tolerance of a wide range of functional groups. However, the high toxicity of tin compounds and difficulties in removing tin byproducts have made it less popular than the Suzuki coupling.[6][9][10]
The choice depends on the desired final product, but for many applications, optimizing the Suzuki-Miyaura coupling is the most fruitful path.
This section addresses the most common failure points in a question-and-answer format.
Q3: My Suzuki-Miyaura coupling yield is very low, or the reaction stalls. What are the primary causes and solutions?
Low yield is the most frequent complaint. The issue almost always traces back to an inefficient catalytic cycle. Let's break down the potential culprits.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Potential Cause 1: Inadequate Ligand Selection
The single most critical factor for coupling sterically hindered substrates is the choice of phosphine ligand.[11] Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.
Solution: Switch to a modern, bulky, and electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the desired reaction steps, and prevent catalyst decomposition.[12][13]
Ligand Class
Examples
Key Features & Rationale
References
Buchwald Ligands
SPhos, XPhos, RuPhos
Highly bulky and electron-donating dialkylbiaryl phosphines. They create a coordinatively unsaturated, reactive Pd(0) species that is highly active for challenging couplings.
Useful for reactions in aqueous media, which can be necessary for solubility. TXPTS is more sterically demanding and can provide a more active catalyst for challenging substrates.
Potential Cause 2: Incorrect Base or Solvent System
The base plays a crucial role in the transmetalation step of the Suzuki cycle.[15] An inappropriate base can be too weak, have poor solubility, or promote side reactions.
Solution: Screen different bases and solvent systems.
Bases: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[12]
Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) with water is common.[12][16] The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation. The ratio may require optimization.
Potential Cause 3: Catalyst Deactivation or Insufficient Temperature
The active Pd(0) species can be oxidized by trace oxygen, rendering it inactive.[12] Furthermore, sterically hindered couplings often require higher thermal energy to overcome the activation barrier.
Solution:
Degassing: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[17]
Temperature: Gradually increase the reaction temperature. Many Suzuki couplings for nucleosides are run between 60-120 °C.[12][16] Consider using microwave irradiation to achieve high temperatures rapidly and uniformly.[9][17]
Q4: I am observing significant amounts of a side product where the iodine at the C5 position is replaced by hydrogen. What is happening?
This side reaction is called hydro-dehalogenation (or de-iodination). It's a common problem, especially in palladium-catalyzed reactions with electron-rich substrates.
Cause: This often occurs when the palladium-hydride species, formed from trace water or other proton sources, reductively eliminates before the cross-coupling can occur. It can also be promoted by bases that are too strong or reaction temperatures that are too high.
Solutions:
Rigorous Inert Atmosphere: As mentioned above, ensure the reaction is completely free of oxygen and moisture.
Base Selection: Sometimes a milder base can disfavor the pathways leading to de-iodination.
Optimize Temperature: While higher temperatures can increase the rate of the desired coupling, they can also accelerate side reactions. Find the optimal balance where the coupling proceeds without significant de-iodination.
Flow Chemistry: For related iodo-nucleosides, flow chemistry has been shown to drastically reduce reaction times, which can minimize the formation of undesired byproducts like the de-iodinated starting material.[16][18][19]
Optimized Protocols & Methodologies
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2'-O-methylcytidine with an Arylboronic Acid
This protocol incorporates best practices for sterically hindered substrates.
Caption: A step-by-step workflow for a robust Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
Vessel Preparation: To a flame-dried Schlenk flask, add 5-Iodo-2'-O-methylcytidine (1.0 eq), the arylboronic acid (1.3–1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent to the flask via a syringe. The mixture should be stirred to ensure good mixing.
Catalyst Addition: In a separate vial under argon, weigh the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 5 mol%). Add this solid to the reaction flask against a positive pressure of argon. Self-Validation Note: Using a pre-catalyst like a G3 palladacycle ensures a reliable source of active Pd(0) and simplifies handling compared to air-sensitive Pd(0) sources.[15]
Reaction: Immerse the flask in a preheated oil bath at 90–110 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
Benchchem. (n.d.). Overcoming steric hindrance in 5,5'-methylenediisophthalic acid reactions. BenchChem.
Mendes, A. C., et al. (2022).
Mondal, P., & Basak, A. (2014). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry.
Pugh, D., et al. (2020).
Hilton, M. C., et al. (2017). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Iodo-2-naphthol. BenchChem.
Shaughnessy, K. H. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PMC.
Puri, S. K., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine).
ResearchGate. (2019). How to overcome Steric Hindrance?.
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
Gasiorek, J., & Brzezińska, K. (2021). RNA 2′-O-Methylation (Nm)
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethylcytidine.... University of Cambridge.
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Zhou, K. I., et al. (2024). 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions.
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. PubMed.
Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
Puri, S. K., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). NIH.
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
Rzemieniak, M., et al. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. PMC.
Delatte, B., et al. (2016). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society.
A Comprehensive Guide to the NMR Characterization of 5-Iodo-2'-O-methylcytidine and its Analogs for Researchers and Drug Development Professionals
In the landscape of nucleic acid chemistry and drug development, the precise structural elucidation of modified nucleosides is paramount. 5-Iodo-2'-O-methylcytidine, a synthetically valuable intermediate and a potential...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of nucleic acid chemistry and drug development, the precise structural elucidation of modified nucleosides is paramount. 5-Iodo-2'-O-methylcytidine, a synthetically valuable intermediate and a potential component of therapeutic oligonucleotides, demands rigorous characterization to ensure its purity, identity, and conformational integrity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 5-Iodo-2'-O-methylcytidine, alongside a comparative study with its structurally related analogs. By understanding the subtle yet significant shifts in NMR data, researchers can confidently identify and utilize these critical molecules in their work.
The Importance of NMR in Modified Nucleoside Chemistry
NMR spectroscopy is an unparalleled, non-destructive technique for the structural analysis of organic molecules, including complex biomolecules like nucleosides. For 5-Iodo-2'-O-methylcytidine and its analogs, NMR provides a wealth of information:
Structural Confirmation: Unambiguous verification of the molecular structure, including the presence and position of the iodo, 2'-O-methyl, and other functional groups.
Purity Assessment: Detection of impurities, residual solvents, or side products from synthesis.
Conformational Analysis: Insights into the preferred conformation of the ribose sugar ring (North vs. South puckering) and the orientation of the nucleobase relative to the sugar (syn vs. anti), which are crucial for the biological activity of nucleoside analogs.
This guide will delve into the expected ¹H and ¹³C NMR spectral data for 5-Iodo-2'-O-methylcytidine, rationalizing the chemical shifts and coupling constants based on fundamental principles and data from closely related compounds.
Predicted NMR Characterization of 5-Iodo-2'-O-methylcytidine
While a complete, publicly available assigned NMR spectrum for 5-Iodo-2'-O-methylcytidine is not readily found in the literature, a highly accurate prediction can be constructed by analyzing the spectra of its constituent parts: 5-iodocytidine derivatives and 2'-O-methylated nucleosides. The following data is a synthesized prediction based on known substituent effects.
Predicted ¹H NMR Data
The proton NMR spectrum of 5-Iodo-2'-O-methylcytidine is expected to show distinct signals for the base, ribose, and methyl protons.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Prediction
H6
~8.3 - 8.5
s
-
The iodine at the 5-position strongly deshields the adjacent H6 proton, shifting it significantly downfield compared to unsubstituted cytidine.
H1'
~5.8 - 6.0
d
~3-4
The anomeric proton's chemical shift is influenced by the base and the 2'-substituent.
H2'
~4.1 - 4.3
t
~4-5
The 2'-O-methyl group causes a downfield shift compared to a 2'-hydroxyl group. The coupling to H1' and H3' results in a triplet.
H3'
~4.0 - 4.2
t
~5
Similar to H2', its position is influenced by the adjacent methoxy and hydroxyl groups.
H4'
~3.9 - 4.1
m
-
This proton is coupled to H3', H5', and H5'', leading to a more complex multiplet.
H5', H5''
~3.7 - 3.9
m
-
These diastereotopic protons of the exocyclic hydroxymethyl group typically appear as a multiplet.
2'-OCH₃
~3.4 - 3.6
s
-
The methyl protons of the 2'-O-methyl group will appear as a sharp singlet.
NH₂
~7.2, ~7.6
br s
-
The amino protons are typically broad and their chemical shift is dependent on solvent and concentration.
Predicted ¹³C NMR Data
The carbon NMR spectrum provides complementary information, particularly regarding the carbon skeleton.
Carbon
Predicted Chemical Shift (ppm)
Rationale for Prediction
C4
~165
The carbonyl carbon of the pyrimidine ring.
C2
~155
The carbon bearing the amino group.
C6
~145-148
The iodine at C5 deshields the adjacent C6.
C5
~70-75
The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect").
C1'
~90
The anomeric carbon, typically found in this region.
C2'
~82-85
The 2'-O-methylation causes a downfield shift of this carbon.
C4'
~80-83
C3'
~70
C5'
~61
The exocyclic methylene carbon.
2'-OCH₃
~58
The methyl carbon of the 2'-O-methyl group.
Comparative NMR Analysis with Alternative Modified Nucleosides
To fully appreciate the unique spectral features of 5-Iodo-2'-O-methylcytidine, it is instructive to compare it with other 5-substituted and 2'-O-methylated cytidine analogs.
Compound
Key NMR Differences from 5-Iodo-2'-O-methylcytidine
Significance of the Structural Difference
2'-O-methylcytidine
H6: Appears significantly upfield (~7.8 ppm) due to the absence of the deshielding iodine. C5: Appears much further downfield (~96 ppm) as it is not subject to the heavy atom effect.
The absence of the 5-iodo group makes this a fundamental control for observing the effects of iodination. It is a naturally occurring modified RNA nucleoside.
5-Bromo-2'-O-methylcytidine
H6: Slightly upfield compared to the iodo analog (~8.2 ppm) due to the lower electronegativity and smaller deshielding effect of bromine. C5: Less upfield shifted (~95 ppm) compared to the iodo analog due to a less pronounced heavy atom effect.
Bromine is another useful halogen for introducing functionality, for example, in crystallographic studies for phasing. The NMR differences are subtle but measurable.
5-Chloro-2'-O-methylcytidine
H6: Further upfield (~8.0 ppm) compared to the bromo and iodo analogs. C5: Even less upfield shifted (~105 ppm) as the heavy atom effect of chlorine is minimal.
Chlorine is a smaller and more electronegative halogen, leading to distinct electronic effects on the pyrimidine ring.
5-Methyl-2'-O-methylcytidine
H6: Appears as a singlet but is shifted upfield (~7.5 ppm). A new singlet for the 5-methyl group appears around 2.0 ppm. C5: The chemical shift is influenced by the methyl group and appears around 110 ppm.
This analog is important in the context of epigenetics and epitranscriptomics (as m⁵C in DNA and RNA). The presence of the methyl group provides a clear diagnostic signal in the ¹H NMR spectrum.
Experimental Protocol for NMR Characterization
Acquiring high-quality NMR data for modified nucleosides requires careful sample preparation and selection of appropriate NMR experiments.
1. Sample Preparation:
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice as it solubilizes a wide range of organic compounds and allows for the observation of exchangeable protons (e.g., -NH₂ and -OH). For experiments where exchangeable protons are not of interest, deuterated chloroform (CDCl₃) or methanol (CD₃OD) can be used.
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR.
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
2. NMR Data Acquisition:
1D ¹H NMR: A standard single-pulse experiment is used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
1D ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the ribose protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs. This is the most reliable way to assign the carbons of the ribose and the H6/C6 pair of the base.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is invaluable for confirming the overall structure, for instance, by observing a correlation from the anomeric proton (H1') to the C2 and C6 carbons of the pyrimidine base.
Visualizing the NMR Workflow
The following workflow diagram illustrates the process of NMR-based structural elucidation for modified nucleosides.
Caption: Workflow for the structural elucidation of modified nucleosides using NMR spectroscopy.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra relies on a logical deduction process, connecting the observed data to the molecular structure.
Caption: Logical flow from raw NMR data to the final molecular structure determination.
Conclusion
The comprehensive NMR characterization of 5-Iodo-2'-O-methylcytidine is essential for its application in research and development. By understanding the predicted ¹H and ¹³C NMR spectra and comparing them with those of related analogs, scientists can confidently identify this compound and its potential impurities. The use of a suite of 1D and 2D NMR experiments, as outlined in the experimental protocol, provides a robust method for complete structural elucidation and conformational analysis. This guide serves as a valuable resource for researchers, providing both the expected data and the scientific rationale behind the spectral features of this important modified nucleoside.
References
Specific references to publications containing the NMR data for the analogous compounds would be listed here. As this guide is a synthesis of predicted data and general knowledge, specific citations for the target molecule's full dataset are not available. The rationale is built upon established principles of NMR spectroscopy.
Comparative
A Senior Application Scientist's Guide to Validating 5-Iodo-2'-O-methylcytidine Incorporation via HPLC
For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of oligonucleotide therapeutics and diagnostics, the precise incorporation of modified nucleosides is paramount to ensure the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of oligonucleotide therapeutics and diagnostics, the precise incorporation of modified nucleosides is paramount to ensure the intended biological activity, stability, and safety of these molecules. Among the myriad of modifications, 5-Iodo-2'-O-methylcytidine stands out for its potential to modulate hybridization properties and enhance nuclease resistance. However, its successful incorporation into a synthetic oligonucleotide is not a given and requires rigorous analytical validation.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) based methods for validating the incorporation of 5-Iodo-2'-O-methylcytidine. As a self-validating system, the described protocols are designed to provide orthogonal data points, ensuring the highest degree of confidence in your results. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical laboratory application.
The Challenge of Modified Oligonucleotide Analysis
The introduction of modifications like 5-Iodo-2'-O-methylcytidine adds a layer of complexity to standard oligonucleotide analysis. The iodine atom significantly increases the hydrophobicity of the cytidine base, while the 2'-O-methyl group can influence the conformational flexibility of the ribose sugar and confer resistance to certain enzymatic cleavage.[1] These alterations necessitate analytical methods that can resolve the modified oligonucleotide from its unmodified counterparts and other synthesis-related impurities.
Ion-Pair Reversed-Phase HPLC: The Workhorse for Oligonucleotide Analysis
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most widely adopted technique for the analysis of synthetic oligonucleotides.[2] Its principle lies in the neutralization of the negatively charged phosphate backbone of the oligonucleotide by an ion-pairing agent, typically a trialkylammonium salt like triethylammonium acetate (TEAA).[3] This allows the oligonucleotide to be retained on a hydrophobic stationary phase (e.g., C18) and separated based on its overall hydrophobicity.
The incorporation of 5-Iodo-2'-O-methylcytidine is expected to increase the retention time of the oligonucleotide on a reversed-phase column due to the hydrophobic nature of the iodine atom.[4] This provides a clear analytical window to distinguish between the modified and unmodified sequences.
Technical Comparison: 5-Iodo-2'-O-methylcytidine vs. 5-methylcytidine
This guide provides a technical comparison between 5-Iodo-2'-O-methylcytidine and 5-methylcytidine , focusing on binding affinity, thermodynamic stability, and experimental utility. Executive Summary For researchers sele...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 5-Iodo-2'-O-methylcytidine and 5-methylcytidine , focusing on binding affinity, thermodynamic stability, and experimental utility.
Executive Summary
For researchers selecting modified nucleosides for oligonucleotide design:
5-methylcytidine (5-mC) is the industry standard for therapeutic and diagnostic oligonucleotides. It provides a moderate, reliable increase in duplex stability (
per substitution) and significantly reduces immune stimulation (TLR7/9 silencing). It is the preferred choice for Antisense Oligonucleotides (ASOs) and PCR primers where stability and low toxicity are paramount.
5-Iodo-2'-O-methylcytidine (5-I-2'-O-Me-C) is a specialized functional tool . It exhibits superior binding affinity compared to 5-mC (driven primarily by the 2'-O-methyl group locking the sugar in the RNA-like C3'-endo conformation), but its primary utility lies in photocrosslinking (via the labile C-I bond) and structural biology (heavy atom phasing). It is not recommended as a general-purpose stabilizer due to the photoreactivity of the iodine moiety.
Verdict: Use 5-mC for general stability and therapeutics. Use 5-I-2'-O-Me-C only when requiring crosslinking capabilities or maximal RNA affinity in non-therapeutic in vitro contexts.
Structural & Mechanistic Analysis
The binding affinity differences stem from two distinct chemical modifications: the base substitution (C5 position) and the sugar modification (2' position).
Chemical Structure Comparison (Graphviz)
Figure 1: Structural evolution and thermodynamic impact of C5 and 2'-modifications.
Mechanistic Drivers of Affinity
Feature
5-methylcytidine (5-mC)
5-Iodo-2'-O-methylcytidine
Base Stacking
Hydrophobic Effect: The methyl group excludes water from the major groove, enhancing base stacking enthalpy ().
Polarizability: The large Iodine atom is highly polarizable (soft), increasing van der Waals forces and stacking energy more than a methyl group.
Sugar Pucker
Flexible (C2'-endo): Usually found in DNA (deoxy-5-mC). The sugar remains flexible, allowing B-form helices.
Locked (C3'-endo): The 2'-O-methyl group sterically forces the ribose into the C3'-endo (North) conformation. This pre-organizes the strand for A-form (RNA-like) binding.
Entropic Cost
Moderate: The strand must still undergo conformational change upon binding.
Low: The "locked" sugar reduces the entropic penalty () of binding to RNA targets, driving higher affinity.
Comparative Performance Data
The following data synthesizes thermodynamic parameters from standard oligonucleotide melting studies.
Table 1: Thermodynamic Stability (
) Impact[1]
Parameter
5-methylcytidine (5-mC)
5-Iodo-2'-O-methylcytidine
per modification
+0.5°C to +1.3°C
+1.5°C to +2.5°C (Estimated*)
Target Preference
DNA or RNA (Context dependent)
Strongly prefers RNA targets
Nuclease Resistance
Moderate (requires phosphorothioate backbone for high stability)
High (2'-OMe confers intrinsic resistance)
Base Pairing Specificity
High (Maintains Watson-Crick geometry)
High, but Iodine size can induce minor backbone distortion
Photostability
Stable
Unstable (UV-labile C-I bond)
*Note: The high
of 5-I-2'-O-Me-C is a composite effect: ~1.5°C from the 2'-O-Me group and ~0.5-1.0°C from the 5-Iodo stacking.
Specificity and Kinetics
5-mC: Increases the kinetic barrier to strand separation (slower
), stabilizing the duplex without compromising specificity.
5-I-2'-O-Me-C: The 2'-O-Me modification can sometimes lead to off-target binding because the affinity is so high that the oligonucleotide tolerates mismatches more readily than a standard DNA oligo.
Experimental Protocols
Workflow: Measuring Binding Affinity (
Analysis)
To objectively compare these modifications in your specific sequence context, use UV-Vis thermal denaturation.
Figure 2: Standardized UV-melting workflow for determining thermodynamic stability.
Step-by-Step Protocol
Oligonucleotide Preparation:
Synthesize two strands: One containing 5-mC and one containing 5-I-2'-O-Me-C at the same position.
Ensure high purity (HPLC or PAGE) as failure sequences can broaden melting transitions.
Buffer Conditions:
Use a standard physiological buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
Critical: Avoid buffers with high UV absorbance.
Annealing:
Mix equimolar amounts (e.g., 1.0 µM) of the modified strand and its complement.
Heat to 95°C for 5 minutes to denature secondary structures.
Cool slowly (1°C/min) to room temperature to ensure thermodynamic equilibrium.
Melting Curve Acquisition:
Use a UV-Vis spectrophotometer with a Peltier temperature controller.
Ramp temperature from 20°C to 90°C at 0.5°C/min.
Record Absorbance at 260 nm.
Analysis:
The
is the maximum of the first derivative ().
Compare
.
Applications & Selection Guide
Application
Recommended Product
Rationale
Therapeutic ASO
5-methylcytidine
Reduces immunogenicity (TLR response) and increases stability without toxicity.
PCR Primers / Probes
5-methylcytidine
Increases of short primers, allowing shorter probes with better quenching.
Crosslinking (CLIP-seq)
5-Iodo-2'-O-Me-C
The Iodine atom allows zero-distance photocrosslinking to proteins/RNA upon UV exposure (308 nm).
X-Ray Crystallography
5-Iodo-2'-O-Me-C
Iodine acts as a heavy atom for anomalous phasing; 2'-OMe stabilizes the crystal lattice.
RNA Affinity Probe
2'-O-Me-5-mC
Alternative: If you need high affinity but NO crosslinking, use 5-methyl-2'-O-methylcytidine (non-iodo) to avoid photoreactivity.
References
Lefebvre, A. et al. (1996). "Melting curves of DNA duplexes containing 5-methylcytidine." Nucleic Acids Research.[1] Link
Establishes the standard
increase of 0.5-1.3°C for 5-mC.
Majlessi, M. et al. (1998). "Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets." Nucleic Acids Research.[1] Link
Validates the high affinity of 2'-O-methyl modific
Kierzek, E. et al. (2022). "Influence of 5-halogenation on the Base-Pairing Energies of Protonated Cytidine." Journal of the American Society for Mass Spectrometry. Link
Details the stacking and polarizability effects of 5-Iodo substitutions.
Meisenheimer, K.M. & Koch, T.H. (1997). "Photocross-linking of nucleic acids to associated proteins." Critical Reviews in Biochemistry and Molecular Biology. Link
Describes the mechanism and utility of 5-iodocytidine for crosslinking.
A Researcher's Guide to Crystal Structure Resolution: Leveraging 5-Iodo-2'-O-methylcytidine for Phasing in Nucleic Acid Crystallography
For researchers, scientists, and drug development professionals venturing into the structural biology of nucleic acids, obtaining high-resolution crystal structures is paramount. Yet, the path from a purified RNA or DNA-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals venturing into the structural biology of nucleic acids, obtaining high-resolution crystal structures is paramount. Yet, the path from a purified RNA or DNA-RNA hybrid to a refined three-dimensional model is fraught with challenges, the most significant of which is the crystallographic phase problem.[1][2] While numerous techniques exist to derive this crucial phase information, the covalent incorporation of heavy atoms offers a robust and reliable path to success.
This guide provides an in-depth comparison of phasing strategies, with a specific focus on the utility of 5-Iodo-2'-O-methylcytidine. We will explore the underlying principles, compare its performance against established alternatives, and provide actionable experimental protocols to empower your structural biology endeavors. The crystallization of RNA is notably more challenging than that of proteins, making the selection of an effective phasing strategy even more critical for success.[3][4][5][6]
The Phasing Bottleneck in RNA Crystallography
X-ray diffraction experiments yield a pattern of spots, from which we can measure the intensities (or amplitudes) of the diffracted waves. However, the phase information—the relative timing of these waves—is lost.[1] Reconstructing the electron density of the molecule, and thus its atomic structure, requires both amplitude and phase. Solving the "phase problem" is the central challenge of de novo structure determination.
The primary methods to solve this problem for novel nucleic acid structures are:
Molecular Replacement (MR): This method uses a known, structurally similar molecule as a search model to calculate initial phases. While powerful, its utility in RNA crystallography is limited by the relative scarcity of unique RNA folds in the Protein Data Bank (PDB) compared to proteins.[7][8][9]
Experimental Phasing: This involves introducing atoms with strong X-ray scattering properties (heavy atoms) into the molecule or crystal. By analyzing the subtle changes in diffraction intensities caused by these atoms, initial phases can be calculated directly. Key techniques include:
Multiple Isomorphous Replacement (MIR): The classic method, requiring data from a native crystal and at least two different heavy-atom derivative crystals.[2][10] Achieving true isomorphism (identical crystal packing) can be a significant hurdle.[10]
Single- and Multi-wavelength Anomalous Dispersion (SAD/MAD): These are the most common methods today. They exploit the anomalous scattering effect, where a heavy atom absorbs and re-emits X-rays with a slight phase shift, particularly near its absorption edge.[2][11] A SAD experiment can, in principle, solve a structure with a single derivative dataset collected at one wavelength.[12]
The Power of Halogenation: Introducing 5-Iodo-2'-O-methylcytidine
Covalently incorporating a heavy atom into the nucleic acid itself is a powerful strategy to ensure specific and high-occupancy derivatization. Halogenated nucleotides, such as 5-bromouridine or 5-iodocytidine, have been frequently used for this purpose.[8][13] Here, we focus on 5-Iodo-2'-O-methylcytidine, a modified nucleotide that offers two key advantages in a single molecule.
Caption: Chemical structure of 5-Iodo-2'-O-methylcytidine.
Advantage 1: The Iodine Atom for Powerful Phasing
The iodine atom is an excellent anomalous scatterer. A key benefit is that it possesses a significant anomalous signal (f'' ≈ 6.9 e⁻) at the characteristic wavelength of copper X-ray sources (Cu Kα, ~1.54 Å) commonly found in home laboratories.[4][12] This enables researchers to perform Single-wavelength Anomalous Dispersion (SAD) phasing experiments in-house, providing a rapid and cost-effective way to screen derivatives and solve structures without immediate reliance on highly competitive synchrotron beamtime.[11][14]
Advantage 2: The 2'-O-methyl Group for Enhanced Stability
The 2'-O-methyl modification is a naturally occurring modification in RNA that confers several benefits.[15]
RNase Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders cleavage by many ribonucleases, increasing the stability of the RNA sample during purification and crystallization experiments, which can often take days to weeks.
Structural Pre-organization: The 2'-O-methyl group favors the C3'-endo sugar pucker, which is characteristic of A-form helices. This can help pre-organize the RNA into a more conformationally homogeneous state, which is often a prerequisite for successful crystallization.[15]
Comparative Analysis: 5-Iodo-2'-O-methylcytidine vs. Alternative Phasing Methods
The choice of a phasing strategy is a critical decision point in any crystallography project. The optimal choice depends on the nature of the target molecule, the quality of the native crystals, and the resources available.
Phasing Method
Principle
Advantages
Disadvantages
Best For...
5-Iodo-2'-O-methylcytidine
Covalent incorporation of an iodine atom and a stabilizing 2'-O-methyl group. Phasing via SAD.
- Specific, stoichiometric labeling- Strong anomalous signal at Cu Kα (in-house phasing)[4][12]- Enhanced RNA stability- Minimal structural perturbation
- Requires chemical synthesis or ligation[13]- Position of modification must be chosen carefully- Higher initial cost for modified oligo
Novel RNA or DNA-RNA hybrid structures, especially when native crystals are difficult to obtain or are sensitive.
Iodide/Bromide Soaking
Diffusing halide ions into pre-formed native crystals. Phasing via SAD.
- Uses existing native crystals[16]- Technically simple and fast- High success rate reported for proteins[16]
- Can disrupt crystal packing or lower diffraction quality- Non-specific binding, often low occupancy- May not work for tightly packed crystals
Rapid screening for derivatives when high-quality native crystals are readily available.
Selenium Incorporation (Se-Met)
Covalent incorporation, typically of selenomethionine in proteins. Can be adapted for nucleic acids.
- Well-established method for proteins[2][7]- Enables MAD phasing at synchrotrons
- Enzymatic incorporation into RNA can be complex[7]- Less straightforward than halogenation for nucleic acids- Requires synchrotron access for MAD experiments
Primarily protein crystallography; large enzymatically produced RNAs where selenium-NTPs can be incorporated.
Heavy-Atom Salt Soaking (e.g., Ir(NH₃)₆³⁺)
Soaking native crystals in solutions containing heavy-atom compounds.
- Broad range of available compounds- Can be effective for identifying specific binding sites[11]
- Often results in non-isomorphism- Can be highly disruptive to crystals- Screening can be laborious and compound-dependent
RNA structures with known or engineered metal-binding sites.[11]
Molecular Replacement (MR)
Using a homologous structure as a search model to calculate initial phases.
- No chemical modification needed- Computationally straightforward
- Requires a high-similarity search model (>30% sequence ID)- Difficult for novel RNA folds due to PDB scarcity[6][7]
Structures with known homologues; refining structures of mutants or complexes.
Experimental Workflow and Protocols
Successfully using 5-Iodo-2'-O-methylcytidine requires careful planning, from initial sequence design to final data collection. The general workflow is outlined below.
Caption: Experimental workflow for structure solution using 5-Iodo-2'-O-methylcytidine.
Protocol 1: RNA Preparation and Purification
This protocol assumes the use of solid-phase chemical synthesis, which is ideal for RNAs up to ~50 nucleotides. For larger RNAs, enzymatic ligation of a chemically synthesized, modified fragment to a larger, transcribed RNA may be necessary.[13]
Sequence Design: Based on phylogenetic analysis or secondary structure prediction, choose a cytidine residue for substitution that is unlikely to be involved in critical tertiary contacts or functional active sites. Solvent-exposed loop regions are often ideal candidates.
Solid-Phase Synthesis: Order the custom RNA oligonucleotide with the 5-Iodo-2'-O-methylcytidine modification incorporated at the desired position. Ensure the synthesis includes a final detritylation step.
Deprotection and Cleavage: Following the manufacturer's protocol, deprotect the synthesized RNA using the recommended chemical treatment (e.g., AMA or gaseous ammonia) to remove base-protecting groups and cleave the oligo from the solid support.
Purification (Self-Validating Step):
Resuspend the dried RNA pellet in loading buffer (e.g., 8 M urea, 1x TBE).
Purify the full-length product using denaturing polyacrylamide gel electrophoresis (dPAGE). The desired band should be visualized by UV shadowing.
Excise the band, crush the gel slice, and elute the RNA overnight in an appropriate buffer (e.g., 300 mM sodium acetate, 1 mM EDTA).
Validation: The presence of a single, sharp band on the gel confirms the covalent homogeneity of the sample, which is critical for crystallization.[17]
Desalting and Quantification:
Desalt the eluted RNA using a spin column or by ethanol precipitation.
Resuspend the final pellet in RNase-free water.
Quantify the RNA concentration using UV spectrophotometry at 260 nm. Verify purity by checking the A260/A280 ratio (~2.0 for pure RNA).
Protocol 2: Crystallization and Data Collection
This protocol outlines a general approach using hanging-drop vapor diffusion.
RNA Refolding:
Dilute the purified RNA to a working concentration (typically 10-20 mg/mL).
Heat the sample to 85°C for 2 minutes to denature any misfolded structures.
Allow the sample to cool slowly to room temperature to promote proper folding. For many RNAs, adding a stoichiometric amount of Mg²⁺ is critical for achieving a stable tertiary structure.
Crystallization Screening:
Use commercially available sparse matrix screens designed for nucleic acids.[17]
Set up hanging or sitting drops by mixing 1 µL of the refolded RNA with 1 µL of the reservoir solution.
Incubate plates at consistent temperatures (e.g., 4°C and 20°C).[17]
Crystal Optimization:
Once initial hits (microcrystals or precipitates) are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and salt concentration around the initial hit condition.
Crystal Harvesting and Cryo-protection:
Validation: Observe the crystals under a microscope. Good quality crystals should be single, have sharp edges, and be of sufficient size (>20 µm).
Identify a suitable cryoprotectant (e.g., glycerol, ethylene glycol, or a high concentration of the precipitant itself) by adding it in stepwise concentrations to the drop. A successful cryoprotectant will prevent ice formation upon flash-cooling.
Loop a single crystal and plunge it into liquid nitrogen.
Data Collection for SAD Phasing:
Mount the cryo-cooled crystal on a diffractometer equipped with a Cu Kα X-ray source.
Collect a highly redundant dataset. For SAD phasing, high redundancy (>3-4) and completeness are crucial for accurately measuring the weak anomalous differences.[14] Collect data with fine phi slicing (e.g., 0.1-0.2° per frame) over a wide angular range (at least 180-360°).
Concluding Remarks: A Strategic Tool for Structural Biology
The determination of novel nucleic acid structures remains a challenging but vital frontier in molecular biology and drug discovery. The phase problem represents the single greatest technical barrier once suitable crystals are obtained.[8] While no single method is a panacea, the covalent incorporation of 5-Iodo-2'-O-methylcytidine presents a powerful and strategic option.
By combining the potent anomalous scattering of iodine with the stabilizing properties of the 2'-O-methyl group, this modified nucleotide directly addresses two major hurdles in RNA crystallography: phasing and sample stability. Its particular suitability for in-house SAD data collection provides an invaluable tool for rapid derivative screening and structure solution, accelerating research timelines and increasing the probability of success. As researchers continue to tackle increasingly complex RNA targets, the rational application of enabling technologies like 5-Iodo-2'-O-methylcytidine will be essential for unlocking the next wave of structural insights.
References
Keel, A. Y., Rambo, R. P., Batey, R. T., & Kieft, J. S. (2007). General Strategies for RNA X-ray Crystallography. Methods in enzymology, 469, 193–213. [Link]
Robertson, M. P., & Scott, W. G. (2008). A general method for phasing novel complex RNA crystal structures without heavy-atom derivatives. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 6), 736–742. [Link]
Golden, B. L. (2007). Preparation and crystallization of RNA. Methods in Molecular Biology, 363, 239-257. [Link]
Doudna, J. A., & Cate, J. H. (2000). Methods to Crystallize RNA. Current Protocols in Nucleic Acid Chemistry, 7.6.1-7.6.14. [Link]
Rupp, B. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Ruppert-Struwe Center for Structural Biology. [Link]
Garman, E. (2010). The phase problem: introduction to phasing methods. Structural Medicine. [Link]
Nagem, R. A. P., Dauter, Z., & Polikarpov, I. (2005). SAD phasing using iodide ions in a high-throughput structural genomics environment. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 9), 1233–1240. [Link]
Toor, N., Keating, K. S., Fedorova, O., Rajashankar, K., & Pyle, A. M. (2008). A general strategy to solve the phase problem in RNA crystallography. RNA, 14(7), 1434–1441. [Link]
Chen, J. H., & Doudna, J. A. (2003). Crystallization of RNA and RNA–protein complexes. Current Opinion in Structural Biology, 13(6), 736-741. [Link]
Tan, D., & Chen, S. J. (2022). Engineering Crystal Packing in RNA Structures I: Past and Future Strategies for Engineering RNA Packing in Crystals. International Journal of Molecular Sciences, 23(19), 11849. [Link]
Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. 2021 update. Nucleic Acids Research, 50(D1), D231–D235. [Link]
Stevenson, C. E. M., & Lawson, D. M. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 3), 187–195. [Link]
Toor, N., & Pyle, A. M. (2013). Solving nucleic acid structures by molecular replacement: examples from group II intron studies. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 10), 1957–1966. [Link]
Pyle, A. M. (2014). Solving nucleic acid structures by molecular replacement: examples from group II intron studies. ResearchGate. [Link]
Garman, E., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1903–1913. [Link]
Nagem, R. A., Dauter, Z., & Polikarpov, I. (2005). SAD phasing using iodide ions in a high-throughput structural genomics environment. PubMed. [Link]
Stevenson, C. E. M., & Lawson, D. M. (2016). An overview of heavy-atom derivatization of protein crystals. ResearchGate. [Link]
Golden, B. L. (2007). Preparation and crystallization of RNA. PubMed. [Link]
Unknown Author. (n.d.). Phase Determination by the Heavy Atom Method. University of Vermont. [Link]
Yogavel, M., Gill, J., Mishra, P. C., & Sharma, A. (2007). SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution. PubMed. [Link]
NileRed. (2017, September 12). The Iodine Myth. YouTube. [Link]
Rekawek, S., et al. (2022). First High-Resolution Crystal Structures of DNA:2′-O-Methyl-RNA Heteroduplexes. Molecules, 27(11), 3404. [Link]
Royal Society of Chemistry. (2013, January 11). MIND-BLOWING Iodine Sublimation Demonstration. YouTube. [Link]
Wikipedia contributors. (2024, January 28). X-ray crystallography. Wikipedia. [Link]
Basit, H., et al. (2023). Advances in chaperone-assisted RNA crystallography using synthetic antibodies. Methods. [Link]
Doudna, J. A. (n.d.). RNA Structures Determined by X-ray. Doudna Lab. [Link]
Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. 2021 update. Nucleic Acids Research, 50(D1), D231–D235. [Link]
Delatte, B., et al. (2022). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. Journal of the American Chemical Society, 144(33), 15006–15011. [Link]
A Senior Application Scientist's Guide to Verifying 5-Iodo-2'-O-methylcytidine Sequence Integrity in Therapeutic Oligonucleotides
For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics, ensuring the sequence integrity of modified oligonucleotides is paramount. The incorporation of novel chemistries like...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics, ensuring the sequence integrity of modified oligonucleotides is paramount. The incorporation of novel chemistries like 5-Iodo-2'-O-methylcytidine, while promising for enhancing therapeutic efficacy and stability, introduces significant analytical challenges. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust verification of 5-Iodo-2'-O-methylcytidine-containing oligonucleotide sequences, grounded in field-proven insights and experimental data.
The Critical Need for Sequence Verification
The precise sequence of a therapeutic oligonucleotide dictates its function and safety. Any deviation, such as base deletions, insertions, or incomplete modifications, can lead to off-target effects, reduced efficacy, and potential immunogenicity. The dual modification of 5-iodination and 2'-O-methylation in a cytidine residue presents a unique analytical puzzle. The iodine atom significantly increases the mass of the nucleotide, while the 2'-O-methyl group can confer resistance to certain enzymatic digestions and alter chromatographic behavior. Therefore, a multi-faceted, orthogonal approach is not just recommended; it is essential for comprehensive characterization and regulatory compliance.[1][2][3][4][5]
Core Analytical Strategies: A Comparative Overview
The three pillars of oligonucleotide sequence verification are chromatography, mass spectrometry, and enzymatic/chemical sequencing. Each provides a different lens through which to view the integrity of the molecule.
Table 1: Comparison of Key Analytical Techniques for 5-Iodo-2'-O-methylcytidine Oligonucleotide Analysis
Technique
Principle
Strengths
Limitations
Primary Application
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Separation based on hydrophobicity, enhanced by an ion-pairing agent that interacts with the phosphate backbone.[6][7][8]
High resolution of full-length product from closely related impurities (n-1, n+1).[8] Amenable to MS detection with volatile ion-pairing agents.[9]
Ion-pairing agents can be difficult to remove from the system and may suppress MS signal.[9]
Purity assessment, impurity profiling, and purification.
Anion-Exchange HPLC (AEX-HPLC)
Separation based on the net negative charge of the oligonucleotide backbone.[9][10]
Excellent separation of oligonucleotides based on length (charge).[10][11] Does not require ion-pairing agents.
High salt concentrations used for elution are not directly compatible with MS.[11] May have lower resolution for some modified oligonucleotides compared to IP-RP-HPLC.[12]
Purity analysis, separation of failure sequences (n-x).
Separation by HPLC followed by mass analysis and fragmentation to determine the sequence.
Provides direct confirmation of molecular weight and sequence information.[13][14][15] Can identify and locate modifications.
Ionization efficiency can be affected by modifications and the presence of salts or ion-pairing agents. Fragmentation of modified nucleotides can be complex.
Definitive sequence confirmation and characterization of modifications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Co-crystallization of the analyte with a matrix, followed by laser-induced ionization and mass analysis based on time-of-flight.[16][17][18]
Rapid analysis, high mass accuracy, and good for determining the molecular weight of the intact oligonucleotide.[16][18][19]
Lower resolution compared to LC-MS for complex mixtures. Fragmentation for sequencing can be less controlled.
Rapid molecular weight confirmation of the final product.
Capillary Gel Electrophoresis (CGE)
Separation of charged molecules in a gel-filled capillary based on their size and charge under an electric field.[20][21][22]
High-resolution separation of oligonucleotides by size, excellent for assessing purity and detecting small impurities.[20][21]
Not directly compatible with MS for sequence confirmation. Can be less robust for high-throughput applications compared to HPLC.[21][23]
Purity assessment and integrity analysis, especially for resolving length-based impurities.[20]
Experimental Workflows and Protocols
A self-validating system for sequence integrity verification relies on the integration of multiple, independent analytical methods. The following section details the experimental workflows for the primary techniques.
Workflow for Orthogonal Verification of 5-Iodo-2'-O-methylcytidine Oligonucleotides
Caption: Orthogonal workflow for verifying 5-Iodo-2'-O-methylcytidine oligonucleotide integrity.
Detailed Experimental Protocols
This protocol is designed to achieve high-resolution separation of the full-length oligonucleotide from synthesis-related impurities.
Mobile Phase Preparation:
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water, pH 7.0.[24]
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.[24]
Rationale: TEAA acts as an ion-pairing agent, neutralizing the negative charge of the phosphate backbone and allowing for separation based on the hydrophobicity of the nucleobases.[7] The acetonitrile gradient elutes the oligonucleotides, with longer and more hydrophobic sequences eluting later.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Column Temperature: 60 °C.
Rationale: Elevated temperature can help to denature secondary structures in the oligonucleotide, leading to sharper peaks and improved resolution.
Flow Rate: 0.2 mL/min.
Gradient: A linear gradient from 5% to 25% Mobile Phase B over 20 minutes.
Detection: UV absorbance at 260 nm.
Sample Preparation:
Dissolve the crude or purified oligonucleotide in Mobile Phase A to a concentration of approximately 10 µM.
Filter the sample through a 0.22 µm syringe filter before injection.
This protocol outlines the steps for obtaining both intact mass and fragmentation data for sequence verification.
LC Separation (MS-compatible):
Mobile Phase A: 10 mM Hexylamine, 20 mM Acetic Acid in nuclease-free water.
Mobile Phase B: 10 mM Hexylamine, 20 mM Acetic Acid in 50% methanol/water.
Rationale: Hexylamine and acetic acid form a volatile ion-pairing system that is compatible with mass spectrometry, minimizing signal suppression.[24]
Chromatographic Conditions: Similar to IP-RP-HPLC, but with a gradient optimized for separation prior to MS analysis.
Rationale: The phosphate backbone of oligonucleotides is negatively charged, making negative ion mode the preferred method for detection.
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
MS1 (Full Scan): Acquire data over a mass range that includes the expected charge states of the intact oligonucleotide.
MS2 (Fragmentation): Use collision-induced dissociation (CID) to fragment the precursor ions of the oligonucleotide. The fragmentation pattern will provide sequence information.
Data Analysis:
Deconvolute the MS1 spectrum to determine the intact molecular weight.
Analyze the MS2 fragmentation data to confirm the nucleotide sequence. The presence of 5-Iodo-2'-O-methylcytidine will result in a characteristic mass shift in the fragment ions.
Enzymatic digestion followed by LC-MS/MS provides an alternative method for sequence confirmation, particularly for longer oligonucleotides. However, the 2'-O-methyl modification can inhibit the activity of some nucleases.[1][25][26][27]
Enzyme Selection:
RNase T1: Cleaves after guanosine residues.
RNase A: Cleaves after cytidine and uridine residues.
Phosphodiesterase I: A non-specific exonuclease that can be used for ladder sequencing.
Rationale: A combination of enzymes with different specificities is often used to generate overlapping fragments, which aids in reconstructing the full sequence. The resistance of 2'-O-methylated linkages to certain nucleases can be exploited to map the location of these modifications.
Digestion Protocol (General):
Incubate the oligonucleotide (1-5 µg) with the selected nuclease(s) in the appropriate reaction buffer at 37°C for 1-4 hours.
Stop the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.
LC-MS/MS Analysis of Digestion Products:
Analyze the resulting fragments by LC-MS/MS as described in Protocol 2.
The masses of the detected fragments are compared to the theoretical masses of the expected digestion products to confirm the sequence.
Visualization of Analytical Workflows
Caption: High-level workflows for HPLC and LC-MS/MS analysis.
Addressing Specific Challenges of 5-Iodo-2'-O-methylcytidine
The unique chemical nature of 5-Iodo-2'-O-methylcytidine requires special consideration during analysis:
Mass Spectrometry: The high mass of iodine can lead to a complex isotopic pattern. High-resolution mass spectrometry is crucial to accurately determine the monoisotopic mass and confirm the elemental composition. The fragmentation pattern of the iodo-cytidine base will also be unique and should be characterized using a reference standard.
Chromatography: The hydrophobicity of the iodinated base may alter the retention time of the oligonucleotide in reversed-phase chromatography, potentially improving separation from unmodified sequences.
Enzymatic Digestion: The 2'-O-methyl group is known to confer resistance to cleavage by some nucleases.[1][25][26][27] This property can be leveraged to confirm the location of the modification. For complete digestion to the nucleoside level, a cocktail of enzymes, including those unaffected by 2'-O-methylation, may be necessary.
Conclusion and Recommendations
Verifying the sequence integrity of 5-Iodo-2'-O-methylcytidine-containing oligonucleotides is a complex but manageable task that requires a robust, orthogonal analytical strategy. No single technique can provide a complete picture of the product's quality.
Primary Purity Assessment: Utilize IP-RP-HPLC as the primary method for purity assessment due to its high resolving power for closely related impurities.
Orthogonal Purity Confirmation: Employ AEX-HPLC or CGE as an orthogonal method to confirm purity based on a different separation principle (charge or size).
Definitive Sequence Verification: Use high-resolution LC-MS/MS to confirm the intact molecular weight and to obtain fragmentation data for sequence verification.
Sequence Mapping (for longer oligos): If necessary, use enzymatic digestion with a carefully selected panel of nucleases, followed by LC-MS/MS analysis of the fragments.
Final Product QC: Implement MALDI-TOF MS for rapid identity confirmation of the final, purified product.
By integrating these techniques into a comprehensive analytical workflow, researchers and drug developers can ensure the quality, safety, and efficacy of their novel 5-Iodo-2'-O-methylcytidine-containing therapeutic oligonucleotides, ultimately accelerating their path to the clinic.
References
Azarani, A., & Hecker, K. H. (2001). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Nucleic Acids Research, 29(2), E7. [Link]
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
Li, S., & Limbach, P. A. (2021). Protocol for RNA modification analysis by UHPLC-QqQ MS. STAR Protocols, 2(4), 100878. [Link]
Tomizawa, K., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols, 2(4), 100827. [Link]
Sheng, H., et al. (2021). 2D-HELS MS Seq: A General LC-MS-Based Method for Direct and de novo Sequencing of RNA Mixtures with Different Nucleotide Modifications. Analytical Chemistry, 93(12), 5098-5107. [Link]
YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
Zhou, K. I., et al. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 28(5), 615-631. [Link]
Quality Assistance. (2021). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. [Link]
Parexel. (2025). FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Wu, K. J., & Becker, C. H. (1998). Oligonucleotide analysis by MALDI-MS. Analusis, 26(1), 26-31. [Link]
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Rahmouni, A., et al. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. Analytical Biochemistry, 251(2), 209-216. [Link]
Bio-protocol. (2024). mRNA integrity measurements with capillary gel electrophoresis. [Link]
Sheng, H., et al. (2025). A General LC-MS-Based Method for Direct and De Novo Sequencing of RNA Mixtures Containing both Canonical and Modified Nucleotides. Methods in Molecular Biology, 2855, 169-185. [Link]
Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 18-27. [Link]
Shimadzu. (n.d.). Intro to MALDI Oligonucleotide Analysis. [Link]
Zhou, K. I., et al. (2024). 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. RNA.[Link]
Matheson, A., & Dickman, M. J. (2023). Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC. Journal of Chromatography B, 1226, 123812. [Link]
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Chen, Y., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(15), 8564-8577. [Link]
U.S. Food and Drug Administration. (2022). IND Submissions for Individualized Antisense Oligonucleotide Drug Products for Severely Debilitating or Life-Threatening Diseases. [Link]
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Personal protective equipment for handling 5-Iodo-2'-O-methylcytidine
Executive Summary & Biological Context 5-Iodo-2'-O-methylcytidine is a modified nucleoside analog used primarily in RNA structure-function studies (X-ray crystallography phasing via the heavy iodine atom) and aptamer dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
5-Iodo-2'-O-methylcytidine is a modified nucleoside analog used primarily in RNA structure-function studies (X-ray crystallography phasing via the heavy iodine atom) and aptamer development to increase nuclease resistance (2'-O-methyl modification).[1]
The Safety Paradox: While some vendors label this compound as "Non-Hazardous" due to a lack of historical toxicity data, this is a dangerous assumption. As a cytidine analog, it is designed to mimic biological substrates, potentially inhibiting DNA/RNA methyltransferases or incorporating into nucleic acids.
Operational Directive: Apply the ALARA (As Low As Reasonably Achievable) principle. Treat this substance as a Potent Bioactive Agent and a Light-Sensitive Halogenated Compound .
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific chemical behaviors that dictate our safety choices.
Property
Hazard Characteristic
Operational Implication
Bioactivity
Nucleoside Analog
Potential mutagen or reproductive toxin. May inhibit cellular enzymes.[2]
Halogenation
C-I Bond (Iodine)
Photosensitive. Decomposes to release free iodine () upon light exposure, causing yellowing and toxicity.
Physical State
Fine Powder
High risk of inhalation and static dispersion during weighing.
Reactivity
Organic Halide
Incompatible with strong oxidizing agents and strong bases.[3]
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Defense in Depth" strategy. We do not rely on a single barrier.
Tier 1: Standard Handling (Closed Containers/Storage)
Eyes: ANSI Z87.1 Safety Glasses with side shields.
Engineering controls are superior to masks. Prevents inhalation of bioactive dust during static weighing.
Hand Protection
Double Gloving (Nitrile)
Outer Glove: Protects against gross contamination. Inner Glove: The "Clean Skin" layer. Why? If solubilizing in DMSO , the solvent can permeate nitrile rapidly, carrying the nucleoside through the glove and into the skin.
Eye Protection
Chemical Goggles
Required if working with volumes >10mL or pressurized systems (HPLC). Prevents splash entry.[3][4]
Body Defense
Tyvek Sleeves or Lab Coat
Nucleoside powders cling to fabric. Disposable sleeves prevent migration of dust to common areas.
Technique: Do not pour.[6] Use a micro-spatula. If the powder is static-charged, use an anti-static gun or polonium strip to prevent "jumping."
Solvent Addition:
Add solvent (typically DMSO or Water) slowly.
Caution: DMSO penetrates skin instantly. Ensure double gloves are intact.
Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with 70% Ethanol before removing it from the hood. Dispose of the Kimwipe as hazardous waste.
Waste Disposal & Decontamination
Disposal of halogenated nucleosides requires strict adherence to chemical segregation rules to prevent the formation of toxic gases or expensive disposal penalties.
The "Halogenated" Rule
Because this molecule contains Iodine , it must not be mixed with general organic waste (non-halogenated) in many jurisdictions.
Solutions of 5-Iodo-2'-O-methylcytidine in DMSO, Water, or Ethanol.
Strong Oxidizers (Peroxides, Nitric Acid). Mixing iodides with oxidizers releases toxic Iodine gas ().
Sharps
Syringes used for injection.
Glass vials (unless broken).
Decontamination of Spills:
Powder Spill: Do not sweep (creates aerosols). Cover with wet paper towels (water/detergent), then wipe up.
Liquid Spill: Absorb with vermiculite or spill pads.
Final Clean: Wash surface with 10% Sodium Thiosulfate (if available) or soap and water. Thiosulfate neutralizes free iodine (turning it from yellow/brown to colorless).
Emergency Response
Skin Contact: Immediately remove contaminated gloves/clothing.[3] Wash skin with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
Eye Contact: Flush for 15 minutes. Hold eyelids open.
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (iodides can cause respiratory sensitization).
References
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. Retrieved October 26, 2023, from [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 57654307 (Related Analog: 5-Iodo-2'-deoxyuridine). Retrieved October 26, 2023, from [Link]
University of Illinois Urbana-Champaign. (n.d.). SOP: Halogenated Organic Liquids. Division of Research Safety. Retrieved October 26, 2023, from [Link]